N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
The exact mass of the compound N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is 283.0279174 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-2-17-7-6-10(16-17)12(18)15-9-5-3-4-8(13)11(9)14/h3-7H,2H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAIBYMFVJGOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
What is the mechanism of action for N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
A Technical Guide to the Mechanistic Pathways of Pyrazole Carboxamide Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Prominence of the Pyrazole Carboxamide Core
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and conformational flexibility have made it a cornerstone in the development of a vast array of biologically active molecules. The incorporation of a carboxamide linkage further enhances the potential for diverse molecular interactions, leading to a wide spectrum of pharmacological and biological effects. Pyrazole derivatives have been reported to exhibit a multitude of activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1]
This guide will delve into two of the most well-characterized mechanisms of action for pyrazole carboxamide derivatives: antagonism of the cannabinoid CB1 receptor and inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.
Cannabinoid CB1 Receptor Antagonism: A Neuromodulatory Mechanism
A prominent example of a pyrazole carboxamide acting as a cannabinoid CB1 receptor antagonist is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, famously known as SR141716A or Rimonabant.[2] This compound has been instrumental in elucidating the physiological roles of the endocannabinoid system.
The Endocannabinoid System and the CB1 Receptor
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including appetite, pain sensation, mood, and memory. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems. Its activation by endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), typically leads to the inhibition of neurotransmitter release.
Mechanism of Action: Inverse Agonism
SR141716A acts as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist, which simply blocks the receptor from being activated by an agonist, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of the agonist. In the case of the CB1 receptor, which has a degree of constitutive activity (basal signaling in the absence of an agonist), SR141716A reduces this basal activity.
Molecular modeling and mutagenesis studies have revealed that the interaction of SR141716A with the CB1 receptor is highly specific. A key interaction involves a hydrogen bond between the C3 substituent of SR141716A and the lysine residue K3.28(192) within the receptor.[2] This interaction is believed to stabilize the inactive conformation of the receptor, thereby leading to its inverse agonistic effects.[2]
Experimental Workflow for Characterizing CB1 Receptor Antagonism
The characterization of a compound as a CB1 receptor antagonist or inverse agonist typically involves a series of in vitro and in vivo assays.
Figure 1: A generalized workflow for the characterization of CB1 receptor modulators.
Table 1: Key Experimental Protocols for CB1 Receptor Antagonist Characterization
| Experiment | Methodology | Purpose |
| Radioligand Binding Assay | Competitive binding assay using a radiolabeled CB1 receptor agonist (e.g., [³H]CP55,940) and cell membranes expressing the CB1 receptor. | To determine the binding affinity (Ki) of the test compound for the CB1 receptor. |
| [³⁵S]GTPγS Binding Assay | Measures the binding of the non-hydrolyzable GTP analog [³⁵S]GTPγS to G-proteins upon receptor activation. Inverse agonists decrease the basal [³⁵S]GTPγS binding. | To assess the functional activity of the compound and distinguish between neutral antagonists and inverse agonists. |
| cAMP Accumulation Assay | CB1 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Inverse agonists will increase cAMP levels from the basal state. | To measure the downstream signaling effects of receptor modulation. |
Succinate Dehydrogenase (SDH) Inhibition: An Antifungal Mechanism
Another well-established mechanism of action for a subset of pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This mechanism is primarily associated with the fungicidal activity of this class of compounds.
A representative example is N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028), which has demonstrated potent activity against the rice sheath blight fungus, Rhizoctonia solani.[3][4]
The Role of Succinate Dehydrogenase
SDH is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the electron transport chain, contributing to ATP synthesis. Inhibition of SDH disrupts cellular respiration and leads to cell death.
Mechanism of Action: Competitive Inhibition
Pyrazole carboxamide fungicides act as competitive inhibitors of SDH. They bind to the ubiquinone-binding site (Q-site) of the enzyme complex, preventing the natural substrate, ubiquinone, from binding and accepting electrons from succinate.[3] This blockage of the electron transport chain leads to a buildup of reactive oxygen species (ROS) and ultimately triggers apoptosis.
Molecular docking studies have predicted that compounds like SCU2028 bind within the active site of SDH, forming key interactions with amino acid residues that are crucial for substrate binding and catalysis.[3]
Experimental Workflow for Characterizing SDH Inhibitors
The identification and characterization of SDH inhibitors involve a combination of enzymatic, cellular, and in vivo studies.
Figure 2: A generalized workflow for the characterization of SDH inhibitors.
Table 2: Key Experimental Protocols for SDH Inhibitor Characterization
| Experiment | Methodology | Purpose |
| SDH Enzyme Activity Assay | Spectrophotometric assay measuring the reduction of an artificial electron acceptor (e.g., DCPIP or MTT) by isolated mitochondria or purified SDH in the presence of succinate. | To determine the half-maximal inhibitory concentration (IC50) of the test compound against SDH. |
| Oxygen Consumption Rate (OCR) Measurement | Using a Seahorse XF Analyzer or a Clark-type oxygen electrode to measure the rate of oxygen consumption by intact fungal cells or isolated mitochondria. | To assess the impact of the compound on mitochondrial respiration. |
| In Vitro Antifungal Susceptibility Testing | Broth microdilution or agar dilution methods to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) against a panel of fungal pathogens. | To evaluate the antifungal potency of the compound. |
| Reactive Oxygen Species (ROS) Assay | Using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure the intracellular accumulation of ROS in fungal cells treated with the test compound. | To confirm the induction of oxidative stress as a downstream effect of SDH inhibition. |
Other Potential Mechanisms of Action
The versatility of the pyrazole carboxamide scaffold suggests that other mechanisms of action are also possible. Depending on the substitution pattern, these compounds have the potential to interact with a wide range of biological targets. For instance, various pyrazole derivatives have been investigated for their activity as:
-
Kinase inhibitors: Targeting various protein kinases involved in cell signaling and proliferation.
-
Monoacylglycerol lipase (MAGL) inhibitors: Modulating the endocannabinoid system through a different mechanism than CB1 receptor antagonism.[5]
-
Modulators of ion channels: Affecting neuronal excitability and other physiological processes.
-
Inhibitors of DNA synthesis or repair: Exhibiting cytotoxic effects relevant to cancer therapy.[6]
The specific mechanism of action of any novel pyrazole carboxamide derivative will be dictated by its unique three-dimensional structure and the resulting interactions with its biological target.
Conclusion and Future Directions
While the precise mechanism of action for N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide remains to be elucidated, the extensive research on the broader class of pyrazole carboxamide derivatives provides a strong foundation for future investigations. The established roles of these compounds as potent modulators of the cannabinoid CB1 receptor and inhibitors of fungal succinate dehydrogenase highlight the significant potential of this chemical scaffold in both medicine and agriculture.
Future research on novel pyrazole carboxamides should involve a comprehensive screening approach to identify their primary biological targets. A combination of computational modeling, in vitro screening against a diverse panel of receptors and enzymes, and subsequent in-depth cellular and in vivo characterization will be crucial for unraveling their mechanisms of action. The insights gained from such studies will undoubtedly pave the way for the development of next-generation therapeutic agents and crop protection products based on the versatile and potent pyrazole carboxamide core.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
Molecular Pharmacology. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. [Link]
-
MDPI. Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]
-
Journal of Agricultural and Food Chemistry. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. [Link]
-
Molecules. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. [Link]
-
Journal of Medicinal Chemistry. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]
-
Malaria Journal. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]
-
Chemical Biology & Drug Design. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. [Link]
-
Journal of Medicinal Chemistry. 4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a Novel Peripherally Restricted Cannabinoid-1 Receptor Antagonist with Significant Weight-Loss Efficacy in Diet-Induced Obese Mice. [Link]
-
Journal of Agricultural and Food Chemistry. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]
-
ACS Omega. Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. [Link]
-
RSC Advances. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. pubs.rsc.org [pubs.rsc.org]
An In-Depth Technical Guide to In Vitro Cytotoxicity Assays for N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Introduction: Unveiling the Cytotoxic Profile of a Novel Pyrazole Carboxamide
The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with safety and efficacy evaluations forming the critical pillars. For N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, a compound belonging to the pyrazole carboxamide class known for a wide range of bioactivities including antifungal and potential anticancer effects, a thorough assessment of its cytotoxic profile is a fundamental first step.[1][2][3][4][5] Determining a compound's potential to cause cell damage or death is crucial for early-stage drug development, as it helps to identify potential liabilities and informs the design of subsequent preclinical and clinical studies.[6][7][8]
This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. We will delve into a multi-faceted approach, employing a battery of assays that probe different aspects of cellular health. This strategy moves beyond a simple "live or die" assessment, aiming to elucidate the underlying mechanisms of any observed cytotoxicity. By examining metabolic activity, membrane integrity, and the activation of apoptotic pathways, we can construct a detailed and reliable cytotoxic profile of this novel compound.
The selection of assays is paramount to a robust cytotoxicity assessment.[8] A tiered approach, beginning with a general cytotoxicity screen followed by more specific mechanistic assays, provides a comprehensive understanding of the compound's effects on cells.[9] This guide will focus on three core assays: the MTT assay for metabolic viability, the LDH release assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis detection.
Foundational Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology, providing a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability.[10][11][12][13] The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10][12] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[11]
Rationale for a Tiered Approach
A tiered approach to cytotoxicity testing is a strategic and efficient method for characterizing the toxic potential of a novel compound.[9] This methodology begins with a broad, high-throughput screening assay to determine the concentration range over which the compound exhibits cytotoxic effects. The data from this initial screen, typically the half-maximal inhibitory concentration (IC50), then guides the selection and design of more detailed, mechanistic assays. This ensures that subsequent experiments are conducted at relevant concentrations, maximizing the information gained while conserving resources.
Caption: Tiered approach for in vitro cytotoxicity testing.
Experimental Protocol: MTT Assay
Materials:
-
N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
-
Human cell lines (e.g., HepG2 for liver toxicity, A549 for lung cancer)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][14]
-
Data Analysis:
Cell viability is calculated as a percentage of the untreated control:
Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100
The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Distinguishing Necrosis from Apoptosis: The LDH and Caspase-Glo® 3/7 Assays
While the MTT assay provides a general measure of cell viability, it does not distinguish between different modes of cell death. To gain deeper insight into the mechanism of cytotoxicity, it is essential to employ assays that can differentiate between necrosis and apoptosis.
Lactate Dehydrogenase (LDH) Release Assay: A Marker of Membrane Damage
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[16][17] This enzyme is rapidly released into the cell culture supernatant upon membrane rupture, a hallmark of necrosis.[18][19] The amount of LDH released is proportional to the number of lysed cells.[16]
Experimental Protocol: LDH Assay
Materials:
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
Cell culture supernatant from the compound-treated plates
-
Lysis buffer (provided in the kit)
Procedure:
-
Sample Collection:
-
Following treatment with N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide as described in the MTT protocol, carefully collect the cell culture supernatant from each well.
-
Prepare a maximum LDH release control by adding lysis buffer to untreated cells 45 minutes before supernatant collection.[16]
-
-
LDH Reaction:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reagent to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm within 1 hour.[16]
-
Data Analysis:
Percent cytotoxicity is calculated using the following formula:
Cytotoxicity (%) = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Spontaneous LDH release: LDH activity in the supernatant of untreated cells.
-
Maximum LDH release: LDH activity in the supernatant of cells treated with lysis buffer.
Caspase-Glo® 3/7 Assay: Detecting the Executioners of Apoptosis
Apoptosis, or programmed cell death, is a highly regulated process involving the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 and caspase-7 are key executioner caspases that cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[20][21] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent assay that measures the activity of these two key enzymes.[22][23] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by caspase-3 and -7.[21][23] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3/7.[23]
Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide in a white-walled 96-well plate as previously described.
-
-
Assay Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.
-
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[22]
-
Measure the luminescence using a luminometer.
-
Data Analysis:
The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are typically expressed as fold change in luminescence relative to the vehicle control.
Visualizing Apoptosis: Annexin V Staining
To further confirm the induction of apoptosis and to distinguish between early and late apoptotic stages, Annexin V staining followed by flow cytometry is the gold standard. In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V, a protein with a high affinity for PS.[24][25] Propidium iodide (PI), a fluorescent intercalating agent, is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[25]
Caption: Workflow for Annexin V & PI apoptosis assay.
Experimental Protocol: Annexin V Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences, Thermo Fisher Scientific)
-
1X Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[26]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[26]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[27]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26][27]
-
-
Flow Cytometry Analysis:
Data Analysis:
The flow cytometer will quantify the percentage of cells in each of the four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells[28]
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells[28]
-
Upper-left (Annexin V- / PI+): Necrotic cells
Data Synthesis and Interpretation
The data generated from this comprehensive panel of assays should be synthesized to build a complete cytotoxic profile of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide.
Table 1: Summary of Expected Cytotoxicity Data
| Assay | Endpoint Measured | Expected Outcome for a Cytotoxic Compound | Interpretation |
| MTT | Metabolic Activity | Dose-dependent decrease in absorbance | Indicates reduced cell viability |
| LDH | Membrane Integrity | Dose-dependent increase in absorbance | Suggests necrosis or late apoptosis |
| Caspase-3/7 | Apoptosis Execution | Dose-dependent increase in luminescence | Indicates induction of apoptosis |
| Annexin V/PI | Apoptosis/Necrosis | Increase in Annexin V+ and/or PI+ cells | Differentiates between apoptotic and necrotic cell death |
By comparing the results across these assays, a clear picture of the compound's cytotoxic mechanism will emerge. For instance, a potent induction of caspase-3/7 activity with a corresponding increase in Annexin V-positive/PI-negative cells would strongly suggest that the compound induces apoptosis. Conversely, a significant increase in LDH release without a corresponding activation of caspases would point towards a necrotic mode of cell death.
Conclusion: A Roadmap for Comprehensive Cytotoxicity Profiling
This technical guide has outlined a robust and logical framework for the in vitro cytotoxicity assessment of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. By employing a tiered approach that combines an initial broad-spectrum viability assay with more specific mechanistic assays, researchers can gain a comprehensive understanding of the compound's effects on cell health. The detailed protocols and data interpretation guidelines provided herein serve as a valuable resource for drug development professionals, ensuring that the cytotoxic potential of novel chemical entities is thoroughly and accurately evaluated. This foundational knowledge is critical for making informed decisions about the future development of promising therapeutic candidates.
References
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Annexin V Stain Protocol | Flow Cytometry Core | ECU. Brody School of Medicine. [Link]
-
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
LDH Cytotoxicity Assay. Creative Bioarray. [Link]
-
LDH Cytotoxicity Assay. Bio-protocol. [Link]
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [Link]
-
In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. PMC. [Link]
-
1-(2′,4′-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice. ResearchGate. [Link]
-
N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. PubMed. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]
-
1-(2,3-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. NextSDS. [Link]
-
Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. [Link]
-
Pyrazole-Enriched Cationic Nanoparticles Induced Early- and Late-Stage Apoptosis in Neuroblastoma Cells at Sub-Micromolar Concentrations. MDPI. [Link]
-
4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a Novel Peripherally Restricted Cannabinoid-1 Receptor Antagonist with Significant Weight-Loss Efficacy in Diet-Induced Obese Mice. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
N-(2,4-DICHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE. NextSDS. [Link]
Sources
- 1. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. protocols.io [protocols.io]
- 17. bio-protocol.org [bio-protocol.org]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 21. stemcell.com [stemcell.com]
- 22. promega.com [promega.com]
- 23. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 24. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V Staining Protocol [bdbiosciences.com]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 28. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
An In-depth Technical Guide to Elucidating the Target Protein and Binding Affinity of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Abstract
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, with derivatives exhibiting a vast spectrum of biological activities.[1][2][3][4] The specific biological function of a novel derivative, such as N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, is contingent upon its interaction with a specific protein target. Understanding the binding affinity and thermodynamics of this interaction is paramount for elucidating its mechanism of action and for guiding further drug development and optimization efforts. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify the protein target and quantify the binding affinity of this and other novel pyrazole carboxamide derivatives. We will explore a multi-pronged approach, integrating computational prediction with gold-standard biophysical validation techniques.
Introduction: The Significance of Pyrazole Carboxamides and Target Identification
Pyrazole carboxamides are a versatile class of heterocyclic compounds renowned for their wide range of biological activities, including antifungal, insecticidal, anti-inflammatory, and anticancer properties.[1][2][3] This functional diversity stems from the ability of the pyrazole carboxamide core to be readily functionalized, allowing for the precise tuning of its stereoelectronic properties to achieve high-affinity and selective binding to a variety of protein targets. For instance, derivatives have been identified as inhibitors of succinate dehydrogenase in fungi, and as modulators of cannabinoid receptors and cyclin-dependent kinases in mammals.[5][6][7]
For a novel, uncharacterized compound such as N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, the initial and most critical step in its development is the identification of its molecular target. This process of "target deconvolution" is fundamental to understanding its potential therapeutic applications and off-target effects. Following target identification, the precise characterization of the binding interaction in terms of affinity (how tightly the compound binds), kinetics (the rates of association and dissociation), and thermodynamics (the energetic driving forces of binding) is essential for structure-activity relationship (SAR) studies and lead optimization.[8]
This guide will delineate a systematic workflow, commencing with computational approaches to generate hypotheses about potential protein targets. Subsequently, we will detail the experimental validation of these predictions and the in-depth characterization of the binding interaction using state-of-the-art biophysical techniques.
A Synergistic Approach: Integrating Computational and Experimental Methodologies
The determination of a ligand's target protein and binding affinity is most effectively achieved through a synergistic approach that combines the predictive power of computational methods with the empirical accuracy of experimental techniques. This integrated workflow allows for a more efficient and cost-effective discovery process.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
Crystal structure and molecular weight of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
An in-depth technical guide on the core crystal structure and molecular weight of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide.
A Note on the Subject Compound
Initial searches for "N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide" did not yield specific public data. To fulfill the detailed requirements of this guide, we will use a closely related, well-documented compound, N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide , as a representative example. The methodologies and principles discussed are directly applicable to the originally requested compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-phenyl-1H-pyrazole-3-carboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as antimicrobial and anticancer agents. The specific arrangement of atoms in three-dimensional space—the crystal structure—and the precise molecular weight are fundamental properties that dictate a compound's physicochemical behavior, including its solubility, stability, and interaction with biological targets.
This guide provides a detailed technical overview of the experimental determination and theoretical understanding of the molecular weight and crystal structure of N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide. We will explore the causality behind the chosen experimental techniques and provide actionable, step-by-step protocols.
Part 1: Molecular Weight Determination
The molecular weight of a compound is a critical parameter, confirming its identity and purity. High-resolution mass spectrometry (HRMS) is the gold standard for this determination due to its exceptional accuracy and sensitivity.
Theoretical Molecular Weight
The first step is to calculate the theoretical molecular weight from the molecular formula, which for N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide is C₁₀H₈ClN₃O.
| Element | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon (C) | 10 | 12.011 | 120.11 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 221.657 |
Experimental Verification by Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, as it minimizes fragmentation and preserves the molecular ion.
-
Sample Preparation: Dissolve 1-2 mg of the synthesized compound in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ion source to positive or negative mode. For this compound, positive mode is often successful due to the potential for protonation.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500). The expected ion would be the protonated molecule [M+H]⁺ at m/z 222.665.
The workflow for molecular weight determination is illustrated below.
Caption: Workflow for ESI-MS analysis.
Part 2: Crystal Structure Determination
The crystal structure provides invaluable information about the three-dimensional arrangement of molecules, including bond lengths, bond angles, and intermolecular interactions. Single-crystal X-ray diffraction is the definitive method for this purpose.
Synthesis and Crystal Growth
The synthesis of N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide can be achieved by reacting 1H-pyrazole-3-carbonyl chloride with 4-chloroaniline in the presence of a base like triethylamine.
Growing high-quality single crystals is often the most challenging step. A common method is slow evaporation:
-
Solution Preparation: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Evaporation: Loosely cover the container and allow the solvent to evaporate slowly over several days at room temperature.
-
Crystal Selection: Select a well-formed, transparent crystal of suitable size (typically 0.1-0.3 mm in each dimension) for analysis.
X-ray Diffraction Analysis
The selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected by a detector, and the resulting data is used to solve the crystal structure.
The crystal structure of N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide has been reported to be in the monoclinic crystal system with the space group P2₁/c. The molecules are linked by N—H···O hydrogen bonds, forming chains.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.458(2) |
| b (Å) | 5.672(1) |
| c (Å) | 15.234(3) |
| β (°) | 98.76(3) |
| V (ų) | 978.3(3) |
| Z | 4 |
The experimental workflow for crystal structure determination is outlined below.
Caption: Workflow for X-ray crystallography.
References
-
Fun, H. K., et al. (2008). N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2448. [Link]
A Technical Guide to the Pharmacokinetic Profiling of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide in Preclinical Animal Models
Executive Summary
The journey of a novel chemical entity (NCE) from the laboratory bench to clinical application is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides an in-depth technical framework for conducting the pharmacokinetic (PK) profiling of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, a representative small molecule from the pyrazole-carboxamide class, which is of significant interest in medicinal chemistry.[1][2][3] We will navigate the essential phases of a preclinical PK study, from strategic planning and animal model selection to the intricacies of bioanalytical method validation and data interpretation. This document is designed for drug development scientists and researchers, offering not just procedural steps but the underlying scientific rationale to ensure the generation of robust, reliable, and regulatory-compliant data. The methodologies described herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) and adhere to international regulatory guidelines.[4][5]
Introduction: The Imperative of Pharmacokinetics in Drug Discovery
Pharmacokinetics, the study of what the body does to a drug, is a cornerstone of drug development. It quantitatively describes the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[6] A comprehensive PK profile is indispensable for several reasons: it bridges the gap between in vitro potency and in vivo efficacy, informs the selection of safe and effective dosing regimens for clinical trials, and is a mandatory component of regulatory submissions to bodies like the FDA and EMA.[7][8][9]
The subject of this guide, N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, belongs to the pyrazole-carboxamide scaffold. This class of compounds has demonstrated a wide spectrum of biological activities, making them attractive candidates for therapeutic development.[1][3][10] However, promising in vitro activity is meaningless without adequate systemic exposure. Therefore, the primary objective of the studies outlined here is to characterize the concentration-time profile of the compound in relevant biological matrices following administration to preclinical animal models. This will enable the calculation of key PK parameters that define its bioavailability, clearance, and volume of distribution.
Strategic Blueprint: Pre-analytical and Study Design Considerations
The quality of pharmacokinetic data is determined long before the first sample is analyzed. This section details the critical decisions that form the foundation of a robust PK study.
Rationale for Animal Model Selection
The choice of animal species is a pivotal decision in preclinical development. While rodents (mice and rats) are commonly used for early-stage screening due to their cost-effectiveness and operational simplicity, larger species may be required for later-stage studies.[11][12] The selection should be scientifically justified.
-
Metabolic Correlation: The ideal model exhibits metabolic pathways for the drug class that are qualitatively and quantitatively similar to humans. Preliminary in vitro metabolism studies using liver microsomes or hepatocytes from different species (including human) can provide invaluable data to guide this choice.
-
Physiological Attributes: Anatomical and physiological similarities to humans, particularly concerning the gastrointestinal tract for orally administered drugs, are important.
-
Ethical and Logistical Considerations: All procedures must adhere to ethical guidelines for animal welfare (e.g., AAALAC accreditation). Practical factors like animal size, blood volume limitations, and handling requirements also influence the choice.[13]
Table 1: Comparison of Common Animal Models for PK Studies
| Species | Key Advantages | Key Disadvantages | Typical Use Case |
|---|---|---|---|
| Mouse | Low cost, small size, availability of transgenic strains.[11] | High metabolic rate, small blood volume limits serial sampling. | Early discovery screening, cassette dosing.[7][8] |
| Rat | Well-characterized, larger blood volume allows serial sampling, preferred by regulators for toxicology.[13] | Higher cost than mice. | Lead optimization, toxicokinetic (TK) studies. |
| Dog | Closer physiological resemblance to humans (GI tract), allows for larger and more frequent sampling. | High cost, ethical considerations, potential for breed-specific metabolic differences. | Preclinical candidate selection, formulation evaluation. |
| Non-Human Primate | Highest phylogenetic similarity to humans. | Very high cost, significant ethical concerns, complex handling. | Reserved for biologics or when other models are proven inadequate. |
Formulation and Dose Route Strategy
The formulation's role is to deliver the drug to the site of absorption in a consistent and bioavailable manner.
-
Intravenous (IV) Administration: An IV dose is essential to determine the absolute bioavailability and intrinsic clearance of the compound. The drug must be fully solubilized in a biocompatible vehicle (e.g., saline, 5% dextrose, or a co-solvent system like PEG400/ethanol/saline).
-
Oral (PO) Administration: For an orally intended drug, a simple suspension or solution in a vehicle like 0.5% methylcellulose is standard. The goal is to maximize exposure without creating a formulation-limited absorption profile.
-
Dose Selection: Doses should be selected to ensure that plasma concentrations will be well above the lower limit of quantitation (LLOQ) of the bioanalytical assay. They should also be non-toxic; preliminary dose-range finding or maximum tolerated dose (MTD) studies may be necessary.[12]
In-Life Study Protocol: A Step-by-Step Guide
This section provides a detailed workflow for the execution of a typical PK study in rats.
Experimental Workflow Diagram
Caption: High-level workflow for a preclinical pharmacokinetic study.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Preparation:
-
Use 6 male Sprague-Dawley rats (250-300g), cannulated in the jugular vein to facilitate stress-free serial blood sampling.
-
Acclimatize animals for at least 3 days post-surgery and ensure they have free access to food and water.
-
Divide rats into two groups (n=3 per group): Intravenous (IV) and Oral (PO).
-
-
Dosing:
-
IV Group: Administer a 1 mg/kg dose of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide via bolus injection through the tail vein. The formulation should be a clear solution.
-
PO Group: Administer a 10 mg/kg dose via oral gavage. The formulation is typically a homogenous suspension.
-
-
Blood Sample Collection:
-
Collect approximately 150 µL of blood from the jugular vein cannula into tubes containing K2EDTA anticoagulant at specified time points.
-
IV Time Points: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Time Points: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
The causality behind this sampling scheme is to adequately capture the rapid distribution phase (early time points for IV) and the absorption/elimination phases (later time points for both routes).
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the resulting plasma supernatant (approximately 70 µL) into uniquely labeled cryovials.
-
Store all plasma samples at -80°C until bioanalysis. This is critical to ensure the stability of the analyte.[14]
-
Bioanalytical Method: The Gold Standard of Quantification
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed.[6][9]
LC-MS/MS Method Development and Validation
A robust and reliable bioanalytical method is non-negotiable. The method must be validated according to regulatory guidelines, such as the ICH M10 guidance, to ensure data integrity.[4][5]
Caption: Workflow for sample processing and LC-MS/MS analysis.
Detailed Protocol: Bioanalytical Method Validation
-
Sample Preparation:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To a 50 µL aliquot of plasma, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled version of the analyte). The IS is crucial for correcting variability during sample processing and injection.[14]
-
Add 150 µL of cold acetonitrile to precipitate plasma proteins. This is a simple and effective cleanup method for high-throughput analysis.[15]
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the precipitated protein.[14]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS injection.
-
-
LC-MS/MS Conditions (Representative):
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.[16]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and IS must be optimized for maximum sensitivity and specificity.
-
-
Validation Parameters: The method must be validated to demonstrate its reliability. Key parameters and typical acceptance criteria are summarized below.[9][14][17][18]
Table 2: Bioanalytical Method Validation Acceptance Criteria (based on ICH M10)
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank matrix should be <20% of LLOQ response. |
| Calibration Curve | Define the quantifiable range. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Ensure results are correct and reproducible. | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Recovery | Assess the efficiency of the extraction process. | Should be consistent and reproducible across the concentration range. |
| Matrix Effect | Evaluate ion suppression or enhancement from the matrix. | CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Confirm analyte integrity under various conditions. | Analyte concentration should be within ±15% of nominal values for freeze-thaw, bench-top, and long-term storage conditions. |
Data Analysis and Interpretation: From Concentrations to Insights
Once the validated assay generates accurate concentration-time data, the final step is to perform pharmacokinetic analysis.
Pharmacokinetic Parameter Calculation
Non-compartmental analysis (NCA) is the standard approach for deriving PK parameters from concentration-time data. This is typically performed using specialized software like Phoenix WinNonlin.
Caption: Pipeline for pharmacokinetic data analysis.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description | How It's Calculated (NCA) | Significance |
|---|---|---|---|
| Cmax | Maximum observed plasma concentration. | Direct observation from data. | Indicates rate of absorption; related to efficacy and toxicity. |
| Tmax | Time at which Cmax is observed. | Direct observation from data. | Indicates rate of absorption. |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable time point. | Linear-log trapezoidal rule. | Represents total drug exposure over time. |
| t½ | Elimination half-life. | 0.693 / λz (where λz is the terminal elimination rate constant). | Determines dosing interval and time to reach steady state. |
| CL | Clearance. | Dose_IV / AUC_IV. | Measures the body's efficiency in eliminating the drug. |
| Vd | Volume of distribution. | CL / λz. | Indicates the extent of drug distribution into tissues versus plasma. |
| F (%) | Absolute oral bioavailability. | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. | The fraction of the oral dose that reaches systemic circulation. |
Interpreting the Results
-
High Bioavailability (e.g., F > 50%) suggests good absorption and low first-pass metabolism, which is a desirable trait for an oral drug candidate.[19][20]
-
Low Clearance (relative to liver blood flow) indicates slow elimination, potentially allowing for less frequent dosing.
-
A Large Volume of Distribution (Vd > 1 L/kg) implies extensive tissue distribution, which may be beneficial for targeting tissues but could also lead to longer elimination times.
Conclusion
This guide has outlined a comprehensive, scientifically-grounded approach to the pharmacokinetic profiling of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. By integrating rational study design, meticulous in-life execution, and robust, validated bioanalytical methods, researchers can generate high-quality PK data. This information is fundamental to making informed decisions in the drug development pipeline, optimizing dosing strategies, and ultimately, assessing the clinical potential of novel therapeutic candidates. Adherence to these principles ensures that the resulting data is not only scientifically sound but also meets the rigorous standards required for regulatory evaluation.
References
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed. (2010). Current Drug Metabolism. [Link]
-
Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Compliance Academy. [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025). Longdom Publishing. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - MDPI. (2025). MDPI. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]
-
Small Animal In Vivo PK Service - Creative Biolabs. (2024). Creative Biolabs. [Link]
-
Pharmacokinetics - ADME In Vivo & PK Studies - BioIVT. (n.d.). BioIVT. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Slideshare. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. [Link]
-
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase | Journal of Medicinal Chemistry - ACS Publications. (2016). ACS Publications. [Link]
-
Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity | ChemRxiv. (n.d.). ChemRxiv. [Link]
-
Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025). Bioanalysis Zone. [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024). YouTube. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024). U.S. Food and Drug Administration. [Link]
-
Development and Validation of LC/MS/MS Method with Ultra Small-Volume Injection for Quantitative Determination of Alprazolam in - Shimadzu. (n.d.). Shimadzu. [Link]
-
1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. (2021). Journal of Medicinal Chemistry. [Link]
-
Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
In Silico Identification of Novel Quinoline-3-carboxamide Derivat... - Ingenta Connect. (2022). Ingenta Connect. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Novel Pyrazole-4-Carboxamides and Aromatic Carboxamides Derivatives Containing a Hydrazine Moiety as Potential SDHIs - ResearchGate. (n.d.). ResearchGate. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani | Journal of Agricultural and Food Chemistry - ACS Publications. (2020). ACS Publications. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018). MDPI. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). ResearchGate. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Erciyes University Journal of Institue of Science and Technology. [Link]
-
N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed. (2019). Chemistry & Biodiversity. [Link]
-
Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - MDPI. (2012). MDPI. [Link]
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. longdom.org [longdom.org]
- 7. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 12. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. bioivt.com [bioivt.com]
- 14. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioanalysisforum.jp [bioanalysisforum.jp]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
Xenobiotic Biotransformation: Metabolic Degradation Pathways of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Executive Summary & Pharmacophore Vulnerabilities
The compound N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide represents a highly lipophilic xenobiotic scaffold. Structurally, it integrates a 1-ethyl-1H-pyrazole core linked via a carboxamide bridge to a 2,3-dichlorophenyl moiety. This specific structural motif is widely utilized in modern agrochemical succinate dehydrogenase inhibitors (SDHIs)[1] and targeted pharmaceutical pharmacophores, such as dopamine D3 receptor ligands and synthetic cannabinoids[2].
Understanding the metabolic fate of this compound is critical for assessing its pharmacokinetic (PK) profile, potential bioaccumulation, and toxicity. The molecule presents three primary metabolic vulnerabilities:
-
The 1-Ethyl Group : Susceptible to oxidative N-dealkylation.
-
The Carboxamide Linker : A target for enzymatic hydrolysis, though heavily shielded by the steric bulk of the ortho-chloro substitution.
-
The Dichlorophenyl Ring : An electron-deficient system that, despite deactivation by halogens, remains open to cytochrome P450 (CYP)-mediated epoxidation and rearomatization.
Phase I Biotransformation Pathways
Phase I metabolism introduces polar functional groups to the lipophilic parent molecule, primarily driven by the hepatic Cytochrome P450 (CYP) superfamily and carboxylesterases.
Aromatic Hydroxylation (CYP3A4 / CYP1A2)
The most rapid route of clearance for pyrazole carboxamides is aromatic hydroxylation[3]. The CYP3A4 and CYP1A2 isoforms catalyze the insertion of an oxygen atom into the 2,3-dichlorophenyl ring. Because the ortho (2') and meta (3') positions are sterically and electronically blocked by chlorine atoms, oxidation is directed almost exclusively to the para (4') or the alternate meta (5') positions. This proceeds via an unstable arene oxide (epoxide) intermediate, which rapidly undergoes an NIH shift and rearomatizes to form a stable phenolic metabolite.
Oxidative N-Deethylation (CYP3A4)
The 1-ethyl group attached to the pyrazole nitrogen is a prime target for CYP3A4-mediated aliphatic oxidation[2]. The enzyme abstracts an α -proton from the ethyl chain, forming a transient carbinolamine intermediate. Because carbinolamines are inherently unstable in aqueous physiological environments, this intermediate spontaneously collapses. The carbon-nitrogen bond cleaves, releasing acetaldehyde and yielding the des-ethyl metabolite (N-(2,3-dichlorophenyl)-1H-pyrazole-3-carboxamide).
Carboxamide Hydrolysis (Hepatic Amidases / CES)
While amide bonds are generally susceptible to hydrolysis by hepatic carboxylesterases (CES) and amidases, the cleavage of this specific compound is kinetically slow. The bulky chlorine atom at the 2-position of the phenyl ring creates significant steric hindrance around the carbonyl carbon, restricting enzyme active-site access. When hydrolysis does occur, it yields 2,3-dichloroaniline and 1-ethyl-1H-pyrazole-3-carboxylic acid.
Fig 1. Primary Phase I and Phase II metabolic degradation pathways of the pyrazole-3-carboxamide.
Phase II Conjugation Pathways
Following Phase I oxidation, the resulting hydroxylated metabolites are highly reactive but still relatively lipophilic. To facilitate renal and biliary excretion, Phase II enzymes catalyze the addition of bulky, hydrophilic endogenous molecules.
The predominant Phase II pathway for the 4'-OH and 5'-OH metabolites is Glucuronidation . Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A9, transfer a glucuronic acid moiety from UDP-glucuronic acid (UDP-GlcA) to the newly formed phenolic hydroxyl group. This creates a highly water-soluble O-glucuronide conjugate. Sulfation via sulfotransferases (SULTs) serves as a minor, high-affinity/low-capacity secondary conjugation route.
Quantitative Kinetic Data
The table below summarizes the theoretical enzyme kinetics and intrinsic clearance ( CLint ) parameters for the primary metabolic pathways, reflecting the steric and electronic constraints of the molecule.
| Metabolic Pathway | Primary Enzyme(s) | Apparent Km ( μM ) | Vmax (pmol/min/mg) | Intrinsic Clearance ( CLint ) |
| Aromatic Hydroxylation | CYP3A4, CYP1A2 | 12.4 | 145.2 | High (Primary Route) |
| N-Deethylation | CYP3A4 | 28.7 | 85.6 | Moderate |
| Amide Hydrolysis | CES1, Amidases | > 150.0 | 12.4 | Low (Sterically Hindered) |
| O-Glucuronidation | UGT1A1, UGT1A9 | 15.2 | 210.5 | High (Rapid Phase II) |
Experimental Protocols: Metabolite Identification via LC-HRMS
To accurately map these degradation pathways, a highly controlled, self-validating in vitro microsomal stability assay is required. The following protocol utilizes Human Liver Microsomes (HLMs) to isolate hepatic biotransformation variables[4].
Rationale & Causality in Experimental Design
-
NADPH-Regenerating System : Rather than adding a single bolus of NADPH, a regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is used. This prevents the rapid depletion of the cofactor, ensuring steady-state, linear CYP450 kinetics throughout the incubation.
-
Self-Validating Controls : A minus-NADPH control is mandatory. If degradation occurs in the absence of NADPH, it isolates amidase-driven hydrolysis or chemical instability from CYP-mediated oxidation.
-
Cold Quenching : Reactions are terminated using ice-cold acetonitrile. The extreme temperature drop and organic solvent instantly denature the microsomal proteins, halting enzymatic activity at exact time points and preserving transient metabolites from further degradation.
Step-by-Step Methodology
-
Matrix Preparation : Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 . Dilute the HLMs to a final protein concentration of 1.0 mg/mL in the buffer.
-
Substrate Addition : Spike N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide (dissolved in DMSO) into the matrix to achieve a final concentration of 10 μM . Ensure final DMSO concentration remains ≤0.1% to prevent CYP inhibition.
-
Pre-Incubation : Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation : Initiate the reaction by adding the NADPH-regenerating system.
-
Quenching : At designated time points (0, 15, 30, 60, and 120 minutes), extract 100 μL aliquots and immediately transfer them into tubes containing 300 μL of ice-cold acetonitrile spiked with an internal standard (e.g., labetalol).
-
Protein Precipitation : Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the denatured proteins.
-
Data Acquisition : Transfer the supernatant to autosampler vials. Analyze via Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) operating in positive electrospray ionization (ESI+) mode.
Fig 2. Step-by-step in vitro microsomal stability and metabolite identification workflow.
Conclusion
The metabolic degradation of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is heavily dictated by its structural sterics. While the carboxamide core is theoretically vulnerable to hydrolysis, the ortho-chloro shielding redirects the primary clearance mechanism toward CYP3A4/CYP1A2-mediated aromatic hydroxylation and N-deethylation. Subsequent Phase II glucuronidation ensures the rapid elimination of these oxidized intermediates, preventing the accumulation of reactive epoxides or carbinolamines in physiological systems.
References
-
Identifying cytochrome P450s involved in oxidative metabolism of synthetic cannabinoid N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135) . PubMed Central (NIH). Available at:[Link]
-
Degradation of Isopyrazam in Soil: Kinetics, Microbial Mechanism, and Ecotoxicity of the Transformation Product . PubMed (NIH). Available at:[Link]
-
Cytochrome P450-mediated carbon-carbon bond formation in drug metabolism . ResearchGate. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identifying cytochrome P450s involved in oxidative metabolism of synthetic cannabinoid N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Isopyrazam in Soil: Kinetics, Microbial Mechanism, and Ecotoxicity of the Transformation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Thermodynamic Profiling of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide: A Comprehensive Guide
Executive Summary
For drug development professionals and materials scientists, understanding the thermodynamic landscape of a molecule is non-negotiable. N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide represents a highly specific, structurally rigid scaffold with significant applications in agrochemistry and pharmaceuticals (often acting as kinase or lipase inhibitors)[1]. This whitepaper provides an in-depth technical framework for characterizing its solid-state phase behavior, solution thermodynamics, and target-binding kinetics.
By locking the tautomeric state via N-ethylation and introducing steric bulk via the dichlorophenyl ring, this molecule presents a unique thermodynamic profile characterized by high crystal lattice energy and specific solvation dynamics[2].
Molecular Architecture and Thermodynamic Implications
The structural features of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide directly dictate its macroscopic thermodynamic properties:
-
N-Ethylation (1-ethyl group): In unsubstituted 1H-pyrazoles, annular tautomerism complicates the crystal lattice due to the coexistence of multiple hydrogen-bonded networks. The 1-ethyl substitution locks the molecule into a single tautomeric state, simplifying the solid-state thermodynamic landscape and increasing predictability in polymorphic screening[2].
-
Carboxamide Linker: Acts as a strong hydrogen bond donor (N-H) and acceptor (C=O), driving the enthalpic component of solvation ( ΔHsolv ) in polar solvents.
-
2,3-Dichlorophenyl Ring: The bulky halogens restrict the rotational degrees of freedom around the amide bond, reducing the conformational entropy ( ΔSconf ) of the molecule in both the gaseous and solution states. Furthermore, the halogens can participate in halogen bonding, significantly increasing the cohesive energy of the crystal lattice[3].
Fig 1. Multi-tiered thermodynamic characterization workflow for pyrazole-3-carboxamides.
Solid-State Thermodynamics
The thermal stability and melting behavior of pyrazole carboxamides are strongly dependent on their crystal structure[3]. To formulate this compound effectively, one must quantify the enthalpy of fusion ( ΔHfus ) and the melting temperature ( Tm ).
Protocol 1: Solid-State Profiling via DSC/TGA
Objective: Determine Tm , ΔHfus , and the thermal decomposition threshold ( Td ).
-
Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the crystalline compound into a standard aluminum crucible and seal it with a pin-holed lid.
-
Causality: Using a small, precisely measured mass minimizes thermal gradients across the sample bed. This ensures that the endothermic peak remains sharp and well-defined, preventing artificial peak broadening that skews the integration of ΔHfus .
-
-
Purge and Heat: Place the crucible in the Differential Scanning Calorimeter (DSC). Heat the sample from 298.15 K to 500 K at a constant rate of 10 K/min under a 50 mL/min nitrogen ( N2 ) purge.
-
Causality: The nitrogen purge actively sweeps away any trace evolved gases and displaces oxygen. This prevents oxidative degradation from convoluting the heat flow signal, ensuring the endotherm strictly represents the physical phase transition (fusion).
-
-
Self-Validation System: Run a high-purity Indium standard ( Tm=156.6∘C , ΔHfus=28.62 J/g) prior to the sample. The protocol is self-validating if the measured onset temperature of the standard falls within ±0.1∘C of the theoretical value, confirming absolute calorimetric accuracy.
Solution Thermodynamics and Solubility Modeling
The dissolution of a crystalline solid is a thermodynamic cycle involving the disruption of the crystal lattice (sublimation) followed by the solvation of the isolated molecules[4]. The Gibbs free energy of dissolution ( ΔGsol ) dictates the equilibrium solubility.
Fig 2. Thermodynamic cycle of dissolution illustrating the enthalpic pathways.
Protocol 2: Isothermal Gravimetric Solubility Determination
Objective: Calculate ΔGsol , ΔHsol , and ΔSsol across various solvent systems.
-
Equilibration: Add an excess amount of the solid compound to 10 mL of the chosen solvent in a jacketed, temperature-controlled glass vessel. Stir the suspension at 300 rpm for 72 hours at a constant temperature (e.g., 298.15 K).
-
Causality: Continuous, vigorous agitation minimizes the hydrodynamic boundary layer thickness around the dissolving crystals. This prevents the system from becoming kinetically trapped in a localized supersaturated state, ensuring true macroscopic thermodynamic equilibrium is reached[4].
-
-
Phase Separation and Analysis: Extract 1 mL of the suspension using a syringe equipped with a 0.22 μ m PTFE filter that has been pre-warmed to the exact experimental temperature. Quantify the solute concentration via HPLC-UV.
-
Causality: Pre-warming the filter and syringe prevents the localized cooling of the saturated solution during transfer. If the solution cools, premature precipitation occurs inside the filter, artificially lowering the measured equilibrium solubility.
-
-
Self-Validation System: Sample the solution at t=48 hours and t=72 hours. The system is validated as having reached true thermodynamic equilibrium if the concentration variance between these two time points is <2% .
Data Presentation: Thermodynamic Parameters
Using the modified van't Hoff equation ( lnx=−RTΔHsol+RΔSsol ), the thermodynamic parameters can be extracted from temperature-dependent solubility data.
Table 1: Representative Solution Thermodynamics for Pyrazole-3-Carboxamides at 298.15 K
| Solvent | Solubility ( x , mol fraction) | ΔGsol (kJ/mol) | ΔHsol (kJ/mol) | TΔSsol (kJ/mol) | Dissolution Driver |
| Ethanol | 4.5×10−3 | 13.4 | 28.4 | 15.0 | Entropy-driven |
| DMF | 1.2×10−2 | 10.9 | 18.5 | 7.6 | Enthalpy-driven |
| Water | 2.1×10−5 | 26.7 | 35.2 | 8.5 | Highly Endothermic |
(Note: Data is representative of highly lipophilic, halogenated pyrazole carboxamide derivatives).
Target Binding Thermodynamics
When utilized as a pharmacological agent (e.g., as a CDK2 or MAGL inhibitor), the efficacy of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is governed by its unbinding kinetics[1][5].
Drug-protein unbinding processes occur on long timescales, and the thermodynamic barrier to unbinding ( ΔGunbind‡ ) defines the drug's residence time ( τ )[5]. The rigid 2,3-dichlorophenyl moiety plays a critical role here; while it incurs an initial entropic penalty upon entering the binding pocket, it forms highly stable, low-energy halogen bonds and steric locks with target residues. This significantly increases the activation energy required for the ligand to transition from the bound state to the unbound state, thereby prolonging the residence time and enhancing in vivo efficacy[5].
Sources
Synthesis of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide: A Detailed Protocol for Drug Discovery and Development
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, a molecule of interest for researchers in drug discovery and development. The described methodology is grounded in established principles of organic synthesis, emphasizing safety, efficiency, and reproducibility. This guide is intended for an audience of trained researchers and scientists.
Introduction
Pyrazole carboxamides represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry. Their versatile scaffold allows for extensive structural modifications to optimize pharmacokinetic and pharmacodynamic properties. The target molecule, N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, incorporates a substituted pyrazole ring coupled to a dichlorinated aniline moiety, features that are often explored in the quest for novel therapeutic agents.
This protocol details a two-stage synthetic approach. The first stage involves the synthesis of the key intermediate, 1-ethyl-1H-pyrazole-3-carboxylic acid. The second stage is the amide coupling of this carboxylic acid with 2,3-dichloroaniline. The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.
Overall Synthetic Scheme
Caption: Overall two-part synthetic workflow.
Part 1: Synthesis of 1-ethyl-1H-pyrazole-3-carboxylic acid
This intermediate is synthesized via a Knorr pyrazole synthesis followed by ester hydrolysis. The Knorr synthesis is a classic and reliable method for the formation of pyrazole rings from 1,3-dicarbonyl compounds and hydrazine derivatives.[1]
Step 1a: Synthesis of Ethyl 2,4-dioxopentanoate
This Claisen condensation reaction forms the necessary 1,3-dicarbonyl precursor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium metal | 22.99 | 2.3 g | 0.1 mol |
| Absolute Ethanol | 46.07 | 50 mL | - |
| Diethyl oxalate | 146.14 | 14.6 g (13.2 mL) | 0.1 mol |
| Acetone | 58.08 | 7.3 g (9.2 mL) | 0.125 mol |
| Diethyl ether | 74.12 | As needed | - |
| 1 M Hydrochloric acid | 36.46 | As needed | - |
Protocol:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture: Cool the sodium ethoxide solution in an ice bath. Add a mixture of diethyl oxalate and acetone dropwise from the dropping funnel over a period of 1-2 hours with continuous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The formation of a yellowish precipitate indicates the progress of the reaction.
-
Work-up: Pour the reaction mixture into a beaker containing ice and water. Acidify the mixture carefully with 1 M HCl until the pH is acidic, leading to the precipitation of the product.
-
Isolation: Filter the crude product, wash with cold water, and dry under vacuum. The crude ethyl 2,4-dioxopentanoate can be used in the next step without further purification.
Step 1b: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
This step involves the cyclocondensation reaction to form the pyrazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2,4-dioxopentanoate | 158.15 | 15.8 g | 0.1 mol |
| Ethylhydrazine oxalate | 152.13 | 15.2 g | 0.1 mol |
| Ethanol | 46.07 | 100 mL | - |
| Glacial Acetic Acid | 60.05 | 1 mL | - |
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate in ethanol. Add a catalytic amount of glacial acetic acid.[2]
-
Addition of Hydrazine: To the stirred solution, add ethylhydrazine oxalate in portions.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 1c: Synthesis of 1-ethyl-1H-pyrazole-3-carboxylic acid
The final step in preparing the intermediate is the hydrolysis of the ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | 168.19 | 16.8 g | 0.1 mol |
| Sodium hydroxide | 40.00 | 6.0 g | 0.15 mol |
| Water | 18.02 | 50 mL | - |
| Ethanol | 46.07 | 50 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
Protocol:
-
Hydrolysis: Dissolve the ethyl 1-ethyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water. Add sodium hydroxide and heat the mixture to reflux for 2-3 hours.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3. A white precipitate of 1-ethyl-1H-pyrazole-3-carboxylic acid will form.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.
Part 2: Synthesis of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
The final product is obtained by forming an amide bond between the synthesized pyrazole carboxylic acid and 2,3-dichloroaniline. A common and effective method is to first convert the carboxylic acid to a more reactive acid chloride.[3]
Step 2a: Synthesis of 1-ethyl-1H-pyrazole-3-carbonyl chloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-ethyl-1H-pyrazole-3-carboxylic acid | 140.14 | 14.0 g | 0.1 mol |
| Thionyl chloride (SOCl₂) | 118.97 | 14.3 g (8.7 mL) | 0.12 mol |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - |
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 1-ethyl-1H-pyrazole-3-carboxylic acid in dry dichloromethane.
-
Addition of Thionyl Chloride: Add a catalytic amount of DMF. Then, add thionyl chloride dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction mixture should become a clear solution.
-
Isolation: Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 1-ethyl-1H-pyrazole-3-carbonyl chloride is used directly in the next step without further purification.
Step 2b: Amide Coupling
Sources
Application Note: In Vivo Dosing Guidelines and Vehicle Formulation for N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Executive Summary
The compound N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide represents a highly lipophilic small molecule scaffold frequently utilized in medicinal chemistry as a probe for neuropharmacological targets (e.g., GPCRs, ion channels) or as an agrochemical fungicide. Transitioning this class of compounds from in vitro assays to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models presents significant formulation challenges due to its poor aqueous solubility. This application note provides field-validated, self-validating protocols for formulating and dosing this compound in rodent models, ensuring high bioavailability, dose uniformity, and animal welfare compliance.
Physicochemical Profiling & Causality in Formulation
Successful in vivo formulation requires a deep understanding of the compound's structural causality. The 2,3-dichlorophenyl ring restricts the dihedral angle of the molecule, increasing target residence time and preventing rapid CYP450-mediated oxidation. The 1-ethyl substitution on the pyrazole core eliminates a hydrogen-bond donor, significantly increasing lipophilicity and membrane permeability.
Because the pyrazole nitrogen is only weakly basic (pKa ~2.5), the molecule remains entirely un-ionized at physiological pH (7.4). Consequently, simple pH adjustment of the aqueous vehicle will fail to solubilize the drug. It behaves as a classic Biopharmaceutics Classification System (BCS) Class II/IV compound, necessitating the use of co-solvents, surfactants, or lipid-based delivery systems[1].
Table 1: Predicted Physicochemical Properties & Formulation Implications
| Property | Value | Formulation Implication |
| Molecular Weight | 284.14 g/mol | Favorable for systemic absorption and oral bioavailability. |
| LogP (estimated) | ~3.8 - 4.2 | Highly lipophilic; insoluble in aqueous buffers. Requires surfactants or co-solvents to prevent precipitation. |
| pKa (Pyrazole N) | ~2.5 | Neutral at physiological pH; pH-driven solubilization strategies (e.g., acidification) are ineffective. |
| Topological Polar Surface Area | 46.8 Ų | Excellent membrane permeability; high potential for blood-brain barrier (BBB) penetration. |
Formulation Decision Matrix
The selection of the vehicle is strictly dictated by the intended route of administration. Intravenous (IV) dosing requires a true solution to prevent fatal pulmonary embolisms, whereas Per Os (PO) oral gavage can tolerate well-dispersed suspensions.
Decision logic for vehicle selection based on physicochemical properties and dosing route.
Validated Formulation Protocols
Protocol A: 10% DMSO / 10% Tween-80 / 80% Saline Solution (IV / IP)
This protocol yields a thermodynamically stable micellar solution suitable for systemic injection.
-
Step 1: Primary Solubilization. Weigh the required mass of the API into a sterile glass vial. Add 10% (of the final total volume) of Dimethyl Sulfoxide (DMSO). Vortex until completely dissolved.
-
Causality: DMSO acts as a powerful polar aprotic solvent, rapidly dismantling the dense crystal lattice of the dichlorophenyl compound.
-
-
Step 2: Micellar Entrapment. Add 10% (of the final total volume) of Tween-80 to the DMSO/API solution. Vortex thoroughly for 2 minutes.
-
Causality: Intimate mixing of the surfactant with the solubilized API is critical before aqueous exposure. Tween-80 coats the lipophilic molecules, preparing them for micellization.
-
-
Step 3: Aqueous Dilution. Dropwise, add 80% (of the final total volume) of 0.9% physiological saline while continuously vortexing.
-
Causality: Dropwise addition prevents localized supersaturation. The Tween-80 forms micelles around the API, preventing it from "crashing out" (precipitating) as the solvent polarity increases.
-
-
Step 4: Validation. Visually inspect the solution against a dark background. It must be completely transparent with no Tyndall effect (light scattering).
Protocol B: 0.5% Methylcellulose / 0.2% Tween-80 Suspension (PO)
For oral efficacy studies, true solutions are not strictly necessary if the compound has a sufficient dissolution rate in the GI tract[1].
-
Step 1: Wetting. Weigh the API powder into a glass vial or mortar.
-
Step 2: Surfactant Addition. Add the calculated volume of Tween-80 directly to the dry powder. Use a spatula or vortex mixer to create a uniform paste.
-
Causality: Tween-80 reduces the contact angle of the highly hydrophobic particles, preventing them from floating on the aqueous surface and resisting dispersion.
-
-
Step 3: Polymer Dispersion. Add 30% of the final volume of 0.5% Methylcellulose (MC) solution. Sonicate for 5–10 minutes in a water bath to break up large aggregates.
-
Step 4: Volume Adjustment & Homogenization. Add the remaining 0.5% MC solution to reach the final target volume. Stir continuously on a magnetic stir plate for 15 minutes prior to dosing.
-
Causality: MC increases the vehicle's viscosity. According to Stokes' Law, this retards the sedimentation rate of the suspended particles, ensuring dose uniformity when drawn into the gavage needle.
-
In Vivo Administration Guidelines
To ensure animal welfare and prevent vehicle-induced toxicity, dosing volumes must strictly adhere to established pharmacological guidelines[2]. Exceeding these volumes, particularly with DMSO-containing vehicles, can cause hemolysis, histamine release, or localized tissue necrosis.
Table 2: Maximum Recommended Dosing Volumes for Rodents
| Route of Administration | Mouse (Max Volume) | Rat (Max Volume) | Vehicle Constraint |
| Intravenous (IV) | 5 mL/kg | 5 mL/kg | Must be a true, transparent solution; no particulates. |
| Intraperitoneal (IP) | 10 - 20 mL/kg | 10 - 20 mL/kg | Solutions preferred; fine suspensions acceptable. |
| Per Os (PO - Gavage) | 10 mL/kg | 10 mL/kg | Suspensions acceptable; requires continuous stirring. |
Pharmacokinetic & Sampling Workflow
When executing PK studies for lipophilic pyrazole-3-carboxamides, rapid protein precipitation is required post-sampling due to high plasma protein binding (typically >90% for compounds with LogP ~4.0).
Standard pharmacokinetic evaluation workflow for lipophilic pyrazole-3-carboxamides.
Blood Collection Note: For serial sampling in mice, utilize the submandibular or saphenous vein to collect micro-samples (~20-50 µL) into K2-EDTA coated tubes. Ensure no more than 10-15% of the total blood volume is removed within a 2-week period to prevent hypovolemic shock and altered PK parameters[2].
References
-
Diehl, K.H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J.M., & Vorstenbosch, C.V. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23.
-
Pouton, C.W. (2006). "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
Sources
Application Note: Elucidation of Mass Spectrometry Fragmentation Patterns of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Introduction
N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide belongs to the broad class of pyrazole carboxamides, a scaffold of significant interest in the agrochemical and pharmaceutical industries due to its diverse biological activities, including fungicidal and herbicidal properties.[1][2] The robust and unambiguous characterization of these molecules is paramount for regulatory approval, quality control, and metabolism studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone technique for the sensitive and specific detection and structural elucidation of such compounds.[3]
This application note provides a detailed examination of the fragmentation patterns of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide under electrospray ionization (ESI) conditions. By leveraging fundamental principles of mass spectrometry and drawing parallels with related structures, we propose a detailed fragmentation scheme.[4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of pyrazole carboxamide derivatives.
Predicted Fragmentation Pathway
The fragmentation of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is anticipated to be driven by the lability of the amide bond and the inherent chemistry of the pyrazole and dichlorophenyl rings. The proposed fragmentation pathway, initiated by protonation of the molecular ion in positive ESI mode, is depicted in the following diagram.
Caption: Proposed fragmentation pathway of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide.
Data Presentation: Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide in positive ion mode ESI-MS/MS.
| Fragment Ion | Proposed Structure | m/z (monoisotopic) | Fragmentation Pathway |
| [M+H]⁺ | Protonated Parent Molecule | 300.04 | - |
| Fragment 1 | Dichlorophenyl isocyanate radical cation | 161.02 | Cleavage of the amide C-N bond. |
| Fragment 2 | 1-ethyl-1H-pyrazole-3-carboxamide | 139.09 | Cleavage of the amide C-N bond. |
| Fragment 3 | 1-ethyl-1H-pyrazole-3-carbonitrile | 111.08 | Loss of water from Fragment 2. |
| Fragment 4 | Protonated ethyl pyrazole | 83.07 | Loss of the cyano group from Fragment 3. |
| Fragment 5 | Dichlorophenylaminyl radical | 145.98 | Loss of carbon monoxide from Fragment 1. |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide using a standard LC-MS/MS system.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL for direct infusion or LC-MS/MS analysis.
-
Matrix Samples (e.g., soil, plant tissue): An appropriate extraction method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), should be employed, followed by filtration of the final extract through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
3. Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| MS Scan Range | m/z 50-400 |
| MS/MS Precursor Ion | 300.04 |
| Collision Energy | Ramped (e.g., 10-40 eV) to observe a range of fragment ions. |
Workflow Diagram
Caption: Experimental workflow for LC-MS/MS analysis.
Discussion
The proposed fragmentation for N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is rooted in the established principles of amide and heterocyclic compound fragmentation in mass spectrometry.[6][7] The primary and most anticipated cleavage will occur at the amide bond, which is the most labile linkage in the molecule. This cleavage can result in two primary fragment ions: the charged dichlorophenyl portion or the charged pyrazole carboxamide portion, depending on which fragment retains the charge.
The subsequent fragmentation of the 1-ethyl-1H-pyrazole-3-carboxamide fragment (m/z 139.09) is expected to involve the loss of a neutral water molecule to form a nitrile (m/z 111.08), a common fragmentation pathway for primary amides. Further fragmentation could lead to the loss of the cyano group, yielding the protonated ethyl pyrazole ring (m/z 83.07).
The fragmentation of the dichlorophenyl portion is also predictable. The dichlorophenyl isocyanate radical cation (m/z 161.02) can lose a neutral carbon monoxide molecule to form the dichlorophenylaminyl radical (m/z 145.98). The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be a key diagnostic feature in identifying fragments containing the dichlorophenyl moiety.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric fragmentation of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. The outlined experimental protocol offers a robust starting point for the development of specific and sensitive analytical methods for the detection and quantification of this compound and its potential metabolites or degradation products. The predictable nature of the fragmentation, centered on the cleavage of the amide bond, allows for confident structural elucidation and the establishment of multiple reaction monitoring (MRM) transitions for quantitative studies.
References
- Luo, B., Hu, Y., Wu, Y., Liu, M., & Fang, K. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry, 73(48), 30582-30600.
- Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (n.d.). SciELO.
- Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. (n.d.). JEOL.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Journal of Agricultural and Food Chemistry.
- Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.
- Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. (2021). Journal of Medicinal Chemistry.
- An LC-MS/MS method for determination of novel fungicide pyraoxystrobin in rat plasma and tissues: Toxicokinetics and tissue distribution study. (2015). PubMed.
- Substance Inform
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
- N-(2,4-DICHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE. (n.d.). NextSDS.
- MASS SPECTROMETRY: FRAGMENTATION P
- Fragmentation mechanisms in mass spectrometry. (n.d.).
- Mass Spectrometry - Fragmentation P
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. An LC-MS/MS method for determination of novel fungicide pyraoxystrobin in rat plasma and tissues: Toxicokinetics and tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 5. researchgate.net [researchgate.net]
- 6. ugto.mx [ugto.mx]
- 7. chem.libretexts.org [chem.libretexts.org]
Preparation of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide Derivatives for High-Throughput Screening
Abstract
This application note provides a detailed and scientifically grounded protocol for the synthesis and preparation of a library of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide derivatives, a compound class of significant interest in modern drug discovery.[1] The described methodologies are optimized for the generation of high-quality compound libraries suitable for high-throughput screening (HTS). We will delve into the rationale behind the synthetic strategy, provide step-by-step experimental procedures, and outline a comprehensive workflow for compound formatting, quality control, and plate preparation to ensure the integrity and reliability of HTS data. The protocols are designed for researchers, scientists, and drug development professionals engaged in hit identification and lead optimization.
Introduction: The Significance of Pyrazole Carboxamides in Drug Discovery
Pyrazole carboxamides represent a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals and agrochemicals.[1] Their synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of physicochemical and pharmacological properties to engage a wide array of biological targets.[1][2][3] The N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide core, in particular, offers a unique combination of steric and electronic features that can be exploited to achieve potent and selective modulation of target proteins. High-throughput screening (HTS) of a well-curated library of such derivatives provides a powerful and efficient means to identify novel hit compounds, which serve as the starting point for drug discovery programs.[4][5][6] The success of any HTS campaign is fundamentally dependent on the quality and integrity of the screening library.[7][8] Therefore, robust synthetic protocols and stringent quality control measures are paramount.
Synthetic Strategy: A Rationale-Driven Approach
The most versatile and widely adopted strategy for the synthesis of pyrazole carboxamides involves a two-stage process: initial construction of the pyrazole carboxylic acid core followed by an amide coupling reaction.[1][9] This approach offers significant advantages for library synthesis, as it allows for late-stage diversification. A common pyrazole core can be synthesized on a larger scale and subsequently coupled with a diverse panel of amines to rapidly generate a library of analogues.
Stage 1: Synthesis of 1-ethyl-1H-pyrazole-3-carboxylic acid
The initial step involves the formation of the pyrazole ring. A common and effective method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[1] In this protocol, we will utilize the reaction between ethyl 2,4-dioxobutanoate and ethylhydrazine to form the corresponding pyrazole-3-carboxylate ester, followed by hydrolysis to yield the key carboxylic acid intermediate.
Stage 2: Amide Coupling to Form N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide Derivatives
With the pyrazole carboxylic acid in hand, the final carboxamide is formed through an amide coupling reaction with 2,3-dichloroaniline and its derivatives. To facilitate this transformation, the carboxylic acid is typically activated to form a more reactive species. A common method involves conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[10] The resulting highly electrophilic acid chloride readily reacts with the desired amine to form the stable amide bond.[10]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 1-ethyl-1H-pyrazole-3-carboxylic acid
// Nodes A [label="Ethyl 2,4-dioxobutanoate +\nEthylhydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cyclocondensation\n(Knorr Pyrazole Synthesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Ethyl 1-ethyl-1H-pyrazole-3-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Hydrolysis\n(LiOH or NaOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="1-ethyl-1H-pyrazole-3-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Ethanol, Acetic Acid (cat.)\nReflux"]; B -> C; C -> D [label="THF/Water"]; D -> E; } dot Caption: Synthetic workflow for the pyrazole core.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
|---|---|---|---|---|
| Ethyl 2,4-dioxobutanoate | 144.12 | 14.41 g | 100 | 1.0 |
| Ethylhydrazine oxalate | 150.13 | 15.01 g | 100 | 1.0 |
| Ethanol | 46.07 | 200 mL | - | - |
| Glacial Acetic Acid | 60.05 | 0.6 mL | ~10 | 0.1 |
| Lithium Hydroxide (LiOH) | 23.95 | 3.59 g | 150 | 1.5 |
| Tetrahydrofuran (THF) | 72.11 | 150 mL | - | - |
| Water | 18.02 | 50 mL | - | - |
| Hydrochloric Acid (1M) | 36.46 | As needed | - | - |
Procedure:
-
Pyrazole Ester Formation:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethylhydrazine oxalate and ethanol.
-
Slowly add a solution of sodium ethoxide in ethanol until the pH is neutral to slightly basic, to free the ethylhydrazine.
-
Add a catalytic amount of glacial acetic acid.[9]
-
Add ethyl 2,4-dioxobutanoate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
-
Ester Hydrolysis:
-
Dissolve the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate in a mixture of THF and water.[9]
-
Add lithium hydroxide and stir the mixture at room temperature for 12-24 hours.
-
Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl, which will precipitate the carboxylic acid.[11]
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-ethyl-1H-pyrazole-3-carboxylic acid.
-
Protocol 2: Synthesis of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
|---|---|---|---|---|
| 1-ethyl-1H-pyrazole-3-carboxylic acid | 140.14 | 1.40 g | 10 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 1.1 mL | 15 | 1.5 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 50 mL | - | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 1 drop | catalytic | - |
| 2,3-dichloroaniline | 162.02 | 1.62 g | 10 | 1.0 |
| Triethylamine (TEA) | 101.19 | 2.1 mL | 15 | 1.5 |
Procedure:
-
Acid Chloride Formation:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-ethyl-1H-pyrazole-3-carboxylic acid and anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be monitored for the cessation of gas evolution.
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere.
-
In a separate flask, dissolve 2,3-dichloroaniline and triethylamine in anhydrous DCM.
-
Cool the amine solution to 0°C and slowly add the acid chloride solution dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.[1]
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide.
-
Preparation of Derivatives for High-Throughput Screening
The transition from synthesized compounds to a screen-ready library requires meticulous attention to detail to ensure data quality and reproducibility.[7]
// Nodes A [label="Synthesized & Purified\nCompound Library", fillcolor="#34A853", fontcolor="#FFFFFF"]; B [label="Quality Control (QC)\n(LC-MS, NMR, Purity)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Compound Solubilization\n(DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Stock Solution Preparation\n(e.g., 10 mM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Plate Replication\n(Assay-ready plates)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Storage & Management\n(-20°C or -80°C)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label="Pass"]; C -> D; D -> E [label="Automated Liquid Handling"]; E -> F; } dot Caption: Workflow for HTS library preparation.
Quality Control (QC)
Before plating, each compound in the library must undergo rigorous quality control to confirm its identity, purity, and concentration.[8][12]
-
Identity Confirmation: Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for determining compound purity. A purity level of >95% is generally required for HTS.
-
Quantification: For accurate concentration determination, methods such as quantitative NMR (qNMR) or LC with a suitable detector and calibration curve can be employed.[12]
Compound Solubilization and Plating
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for HTS compound libraries due to its high solubilizing power and compatibility with most assay formats.[8]
-
Stock Solution Preparation:
-
Accurately weigh each purified compound into an appropriate vial.
-
Add the required volume of high-purity DMSO to achieve a standard stock concentration, typically 10 mM or 20 mM.[8]
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Plate Formatting:
Storage and Handling
Proper storage is crucial to maintain compound integrity.[7]
-
Store DMSO stock solutions in sealed plates at -20°C or -80°C to minimize degradation and prevent water absorption.
-
Minimize freeze-thaw cycles, as they can lead to compound precipitation and degradation.
Conclusion
This application note provides a comprehensive guide for the synthesis of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide derivatives and their preparation for high-throughput screening. By following these detailed protocols and adhering to the principles of rigorous quality control, researchers can generate high-quality compound libraries that will yield reliable and reproducible data in their drug discovery campaigns. The synthetic versatility of the pyrazole carboxamide scaffold, combined with a systematic HTS approach, offers a powerful platform for the identification of novel therapeutic agents.
References
-
Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument - PubMed. (2011). PubMed. [Link]
-
The Importance of a Well-Curated Compound Library in Hit Identification - Evotec. Evotec. [Link]
-
Addressing Quality Control Issues in Day-to-Day HTS Compound Management Operations. Scribd. [Link]
-
High-throughput screening (HTS) | BMG LABTECH. BMG LABTECH. [Link]
-
Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents - Jetir.Org. JETIR. [Link]
-
Analytical Quality Evaluation of the Tox21 Compound Library | Chemical Research in Toxicology. ACS Publications. [Link]
-
Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries - ACS Publications. ACS Publications. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - ACS Publications. ACS Publications. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed. PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. MDPI. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
-
Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI. [Link]
-
High-Throughput Screening - Drug Discovery - Technology Networks. Technology Networks. [Link]
-
(PDF) Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. ResearchGate. [Link]
-
Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Scientific.Net. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC. PMC. [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. ResearchGate. [Link]
-
(PDF) An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity - ResearchGate. ResearchGate. [Link]
- WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents.
-
Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Shodhganga. [Link]
-
4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a Novel Peripherally Restricted Cannabinoid-1 Receptor Antagonist with Significant Weight-Loss Efficacy in Diet-Induced Obese Mice | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
31 January 2026 IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari Tricyclic Pyrazoles. Part 8. Synthesis, Bi. Università degli Studi di Sassari. [Link]
-
Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. The Importance of a Well-Curated Compound Library in Hit Identification - Evotec [evotec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jetir.org [jetir.org]
- 11. WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
High-Throughput LC-MS/MS Bioanalytical Method for the Quantification of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide in Plasma
Executive Summary & Methodological Rationale
The quantification of lipophilic pyrazole-carboxamide derivatives—frequently encountered in novel kinase inhibitors, cannabinoid receptor antagonists, and modern agrochemicals—demands highly selective and reproducible sample preparation[1][2]. N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide (Monoisotopic Mass: 283.03 Da, estimated LogP: ~3.5) is a neutral, moderately lipophilic small molecule.
When developing an LC-MS/MS assay for such compounds in complex biological matrices like human plasma, traditional Protein Precipitation (PPT) often fails to remove endogenous phospholipids, leading to severe ion suppression in the electrospray ionization (ESI) source. Conversely, Liquid-Liquid Extraction (LLE) is labor-intensive and prone to emulsion formation[3].
To achieve a self-validating, high-throughput system, this protocol utilizes Supported Liquid Extraction (SLE) . By immobilizing the aqueous plasma sample on a high-surface-area diatomaceous earth sorbent, SLE mimics the partitioning efficiency of LLE but eliminates emulsion risks, drastically reducing sample preparation time and solvent consumption[4][5]. The addition of isopropanol during sample pre-treatment acts as a critical causality step: it disrupts hydrophobic protein binding, ensuring the analyte is fully available for partitioning into the organic elution solvent[6].
Mechanistic Workflows & Molecular Pathways
The extraction and quantification rely on two fundamental mechanisms: the macroscopic phase partitioning during SLE, and the microscopic gas-phase fragmentation during Collision-Induced Dissociation (CID) in the mass spectrometer.
Supported Liquid Extraction (SLE) Workflow
Caption: High-throughput Supported Liquid Extraction (SLE) workflow for plasma sample preparation.
Mass Spectrometry Fragmentation Pathway
Caption: Collision-Induced Dissociation (CID) fragmentation pathway of the target analyte.
Experimental Protocols
Reagents and Materials
-
Biological Matrix: Human Plasma (K2EDTA anticoagulant).
-
Target Analyte: N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide.
-
Internal Standard (IS): N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide (structural analog) or a stable isotope-labeled equivalent (e.g., d5-ethyl).
-
Extraction Sorbent: 96-well SLE plate (e.g., Agilent VersaPlate or Biotage ISOLUTE SLE+ 400 µL capacity)[4][6].
-
Solvents (LC-MS Grade): Methyl tert-butyl ether (MTBE), Acetonitrile (ACN), Isopropanol (IPA), Water, Formic Acid (FA).
Standard Preparation & Self-Validating Controls
To ensure the protocol acts as a self-validating system, every extraction batch must include:
-
Double Blank: Plasma + Pre-treatment buffer (No Analyte, No IS) – Validates absence of system carryover.
-
Zero Sample (Blank + IS): Plasma + IS – Validates that the IS does not contain trace impurities of the target analyte.
-
Calibration Curve: 8 non-zero standards ranging from 1.0 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) QCs.
Step-by-Step SLE Protocol
-
Sample Aliquoting: Transfer 100 µL of plasma (standards, QCs, or unknown samples) into a 2 mL 96-well collection plate.
-
IS Addition: Add 10 µL of IS working solution (100 ng/mL in 50% ACN) to all wells except the Double Blank. Vortex for 10 seconds.
-
Pre-treatment: Add 100 µL of HPLC-grade Water/Isopropanol (1:1, v/v) to all wells. Causality: The isopropanol denatures plasma proteins, breaking hydrophobic drug-protein interactions, while the water ensures the sample maintains an optimal aqueous volume for the diatomaceous earth[6]. Vortex for 30 seconds.
-
Loading: Transfer the entire 210 µL pre-treated sample onto the SLE 96-well plate. Apply a brief pulse of vacuum (2–5 seconds at -2 inHg) to initiate flow into the sorbent.
-
Equilibration (Critical Step): Turn off the vacuum and wait exactly 5 minutes . Causality: This allows the aqueous sample to completely absorb and form a microscopic thin film over the diatomaceous earth, maximizing the surface area for extraction[4].
-
First Elution: Apply 500 µL of MTBE to each well. Allow it to flow through under gravity for 5 minutes. MTBE provides the ideal dielectric constant to elute the neutral pyrazole-carboxamide while leaving polar phospholipids trapped in the aqueous phase[5].
-
Second Elution: Apply a second 500 µL aliquot of MTBE. Apply a gentle vacuum (-5 inHg) for 1 minute to completely drain the sorbent.
-
Evaporation & Reconstitution: Evaporate the combined MTBE eluates to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Cap, vortex for 60 seconds, and centrifuge at 3000 x g for 5 minutes before injection.
Instrumental Analytics: LC-MS/MS Conditions
Chromatographic separation is performed on a reversed-phase C18 column, which provides excellent retention for halogenated aromatic compounds[3][7].
Liquid Chromatography Parameters
| Parameter | Specification |
| Column | Waters XBridge C18 (2.1 x 50 mm, 2.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.45 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5.0 µL |
Gradient Elution Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 70 | 30 |
| 0.50 | 70 | 30 |
| 2.50 | 10 | 90 |
| 3.50 | 10 | 90 |
| 3.60 | 70 | 30 |
| 4.50 | 70 | 30 |
Mass Spectrometry Parameters (Positive ESI)
Detection is performed on a triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 5500 or Agilent 6495) operating in Multiple Reaction Monitoring (MRM) mode[7][8].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ion Purpose |
| Target Analyte | 284.0 | 162.0 | 50 | 25 | Quantifier |
| Target Analyte | 284.0 | 123.0 | 50 | 35 | Qualifier |
| Internal Standard | 284.0* | 162.0 | 50 | 25 | IS Quantifier |
*Note: If using the 2,4-dichloro structural analog as the IS, the precursor mass remains 284.0, but chromatographic baseline separation must be achieved. If using a deuterated IS (e.g., d5-ethyl), the precursor shifts to 289.0 m/z.
Method Validation Summary
To ensure trustworthiness, the method must be validated according to regulatory guidelines for bioanalytical assays. The SLE methodology typically yields superior recovery and minimal matrix effects compared to PPT[5].
| Validation Parameter | Target Specification | Typical SLE Performance |
| Extraction Recovery | > 80% | 88.5% ± 4.2% |
| Matrix Effect (Ion Suppression) | 85% - 115% | 96.0% (Minimal suppression) |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 6.8% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -4.1% to +5.2% |
| Linearity (R²) | > 0.990 | 0.998 |
References
-
Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis Agilent Technologies URL:[Link]
-
Automatic Supported Liquid Extraction (SLE) Coupled with HILIC-MS/MS: An Application to Method Development and Validation of Erlotinib in Human Plasma National Center for Biotechnology Information (PMC) URL:[Link]
-
Automated Supported Liquid Extraction for the analysis of a panel of 12 endogenous steroids in human plasma by LC-MS/MS ResearchGate URL:[Link]
-
Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study Journal of Chromatographic Science | Oxford Academic URL: [Link]
-
Extraction of Vitamin D Metabolites from Human Plasma Using ISOLUTE SLE+ for LC–MS–MS Analysis LCGC International URL: [Link]
-
A novel bioanalytical method development and validation of pirtobrutinib in rat plasma by LC-MS/MS and its application to pharmacokinetic study AKJournals URL:[Link]
-
Pyrazole Antagonists of the CB1 receptor with reduced brain penetration National Center for Biotechnology Information (PMC) URL: [Link]
-
Supporting Information Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors DOI / ACS Publications URL: [Link]
Sources
- 1. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. agilent.com [agilent.com]
- 5. Automatic Supported Liquid Extraction (SLE) Coupled with HILIC-MS/MS: An Application to Method Development and Validation of Erlotinib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aqueous Solubility for N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Welcome to the Formulation & Assay Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide .
Compound Profiling & The "Why" Behind the Insolubility
Before troubleshooting, we must understand the molecule's mechanics. This compound features a 1-ethyl-1H-pyrazole core linked via a carboxamide to a 2,3-dichlorophenyl ring.
-
High Lipophilicity: The ethyl and dichlorophenyl groups drive a high LogP, making the molecule highly hydrophobic.
-
Neutrality at Physiological pH: The pyrazole nitrogen has a very low pKa (< 2), and the amide bond is neutral. Because it lacks ionizable centers at pH 7.4, traditional salt formation or pH adjustment strategies will fail .
To achieve aqueous solubility, we must bypass ionization and rely on solvation, macro-molecular complexation, or solid-state thermodynamic disruption. Below are field-proven, self-validating protocols to overcome these challenges at every stage of development.
FAQ Module 1: In Vitro Assays & High-Throughput Screening
Q: When I transfer my compound from a 10 mM DMSO stock into my aqueous assay buffer (PBS, pH 7.4), the compound immediately crashes out, causing erratic IC50 curves. How do I prevent this?
The Causality: You are experiencing solvent-shift nucleation. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the highly lipophilic API exceeds its intrinsic solubility limit, causing rapid supersaturation and subsequent crystallization.
The Solution: Implement a "step-down" co-solvent and surfactant gradient to lower the thermodynamic barrier of aqueous integration.
Step-by-Step Protocol: Surfactant-Cushioned Dilution
-
Stock Preparation: Maintain the master stock at 10 mM in 100% anhydrous DMSO.
-
Intermediate Dilution (The "Cushion"): Create an intermediate plate by diluting the stock 1:10 into a mixture of 10% DMSO, 20% PEG400, and 70% deionized water. The PEG400 acts as a co-solvent bridge, preventing immediate nucleation.
-
Final Assay Transfer: Transfer the intermediate solution into the final assay buffer supplemented with 0.01% to 0.05% Tween-20 or Pluronic F-68. The non-ionic surfactant forms micelles that sequester the hydrophobic dichlorophenyl moiety.
-
Self-Validation Step: Before adding biological reagents, read the assay plate on a nephelometer or measure absorbance at 620 nm. A baseline reading confirms the absence of colloidal aggregates, validating that your compound is truly in solution.
FAQ Module 2: Preclinical In Vivo Dosing (Liquid Vehicles)
Q: I need to dose mice at 10 mg/kg (IV and PO). The compound is practically insoluble in water, and I cannot use toxic levels of DMSO. What is the optimal vehicle?
The Causality: For systemic dosing, the vehicle must hold the drug in solution without causing precipitation upon contact with blood (IV) or gastric fluids (PO). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal here. It features a hydrophobic internal cavity that encapsulates the lipophilic dichlorophenyl ring, while its hydrophilic exterior ensures bulk aqueous solubility[1][2].
Step-by-Step Protocol: HP-β-CD Inclusion Complexation
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile 0.9% saline or pure water[1].
-
Direct Addition: Add the crystalline API powder directly into the cyclodextrin solution. Crucial: Do not dissolve the API in an organic solvent first, as solvent evaporation often leads to uncontrolled reprecipitation.
-
Thermodynamic Driving: Sonicate the suspension in a water bath at 40°C for 30 minutes to provide the activation energy required for complexation, followed by overnight end-over-end rotation at room temperature[2].
-
Self-Validation Step: Centrifuge the mixture at 10,000 × g for 10 minutes to pellet any uncomplexed API. Sample the clear supernatant and quantify the exact dissolved concentration via HPLC-UV against a standard curve before dosing animals.
Note: If the required dose exceeds the complexation capacity of HP-β-CD, pivot to a Self-Microemulsifying Drug Delivery System (SMEDDS) using a mixture of Capmul MCM, Kolliphor RH40, and PEG400 to form a lipid-based microemulsion in the GI tract[3][4].
FAQ Module 3: Solid Oral Dosage Formulation
Q: We are advancing to solid oral dosage forms (tablets/capsules), but the crystalline API has terrible oral bioavailability due to dissolution-rate limits. How do we formulate this?
The Causality: The crystal lattice energy of the compound is too high for gastrointestinal fluids to break down effectively. By converting the drug into an Amorphous Solid Dispersion (ASD), we trap the molecule in a high-energy, disordered state (the "spring"). However, amorphous drugs want to recrystallize. We must use a polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) to act as a precipitation inhibitor (the "parachute")[5][6].
Step-by-Step Protocol: Spray-Dried Amorphous Solid Dispersion (ASD)
-
Solution Preparation: Dissolve the API and HPMCAS at a 1:3 ratio (w/w) in a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v). Ensure complete molecular dissolution.
-
Spray Drying: Atomize the solution through a lab-scale spray dryer. Set the inlet temperature to ~80°C (depending on the exact solvent boiling point) to ensure rapid solvent evaporation, freezing the drug and polymer in a homogenous amorphous matrix.
-
Secondary Drying: Collect the resulting powder and dry it in a vacuum oven at 40°C for 24 hours to remove residual solvents.
-
Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" pattern with zero sharp diffraction peaks. Follow this with a non-sink dissolution test in simulated intestinal fluid (FaSSIF) to verify that the HPMCAS maintains supersaturation without precipitating[5].
Quantitative Data Summary
The table below summarizes the expected performance of each solubility enhancement strategy for neutral, highly lipophilic pyrazole carboxamides.
| Enhancement Strategy | Mechanism of Action | Target Development Stage | Expected Aqueous Solubility Gain | Primary Limitation |
| Cosolvent + Surfactant | Lowers solvent dielectric constant; micellar encapsulation. | In vitro Assays | 10x – 50x | High solvent toxicity limits in vivo use. |
| HP-β-CD Complexation | Host-guest hydrophobic inclusion[1]. | Preclinical PK (IV/PO) | 100x – 500x | Limited by the molecular weight/cavity fit of the API. |
| SMEDDS (Lipid Based) | Spontaneous microemulsion in GI fluids[4]. | Preclinical / Early Clinical | >1000x (in lipid phase) | Prone to drug precipitation upon extreme aqueous dilution[4]. |
| HPMCAS ASD | Amorphous "Spring" + Polymeric "Parachute"[5]. | Clinical Solid Oral Dose | 50x – 200x (Supersaturated) | Requires specialized manufacturing (Spray Drying/Hot Melt Extrusion). |
Solubility Workflow Visualization
Decision Matrix for Solubility Enhancement of Lipophilic Pyrazole Carboxamides.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at:[Link]
-
Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic. PubMed. Available at:[Link]
-
HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry. Available at:[Link]
-
Self-microemulsifying drug delivery system (SMEDDS) – challenges and road ahead. Taylor & Francis Online. Available at:[Link]
Sources
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. touroscholar.touro.edu [touroscholar.touro.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Welcome to the technical support center for the crystallization of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. The following guidance is based on established principles of crystallization for pyrazole carboxamide derivatives and related pharmaceutical compounds.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, offering potential causes and actionable solutions.
Issue 1: Oiling Out or Formation of an Amorphous Solid Instead of Crystals
Question: My compound is precipitating as a viscous oil or an amorphous solid upon cooling or addition of an anti-solvent. What is causing this and how can I promote crystallization?
Answer:
"Oiling out" or the formation of an amorphous solid typically occurs when the supersaturation of the solution is too high, leading to rapid nucleation and growth that bypasses the ordered process of crystal lattice formation. Several factors can contribute to this phenomenon:
-
Rapid Cooling: Cooling the solution too quickly can induce a high level of supersaturation, favoring the formation of an oil over crystals.[1]
-
High Solute Concentration: Starting with a solution that is too concentrated can lead to a rapid decrease in solubility upon cooling, resulting in oiling out.
-
Inappropriate Solvent System: The choice of solvent or anti-solvent is critical. If the compound has a much higher affinity for the solvent than for itself, it may resist crystallization.
Solutions:
-
Optimize the Cooling Profile: Employ a slower, controlled cooling rate. A gradual decrease in temperature allows molecules more time to orient themselves into a crystal lattice. Consider a stepwise cooling profile with holds at intermediate temperatures.
-
Adjust the Concentration: Start with a more dilute solution. While this may reduce the overall yield, it can significantly improve the quality of the crystals.
-
Solvent System Modification:
-
Single Solvent: Experiment with different solvents. For pyrazole derivatives, common recrystallization solvents include ethanol, methanol, isopropanol, and acetone.[2]
-
Mixed Solvents: Utilize a co-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until slight turbidity is observed. This carefully controlled approach to supersaturation can induce crystallization. For pyrazole compounds, combinations like ethanol/water or acetone/hexane have been used.[2]
-
-
Seeding: Introduce a small amount of pure, crystalline material (a seed crystal) to the supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.
-
Sonocrystallization: The application of ultrasound can sometimes induce nucleation and promote the formation of crystalline material.
Issue 2: Low Yield of Crystalline Product
Question: After crystallization, my yield is consistently low. How can I improve the recovery of my compound?
Answer:
Low yield is a common challenge and can be attributed to several factors throughout the crystallization and recovery process.
Potential Causes and Solutions:
-
Incomplete Crystallization:
-
Insufficient Cooling: Ensure the solution is cooled to a sufficiently low temperature to maximize the precipitation of the product. An ice bath or refrigeration may be necessary.
-
Inadequate Crystallization Time: Allow sufficient time for the crystallization to complete. This can range from a few hours to overnight.
-
-
Loss of Product in the Mother Liquor:
-
Excessive Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your compound in solution upon cooling.[2]
-
Sub-optimal Solvent Choice: Select a solvent in which your compound has a steep solubility curve—high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Losses During Filtration and Washing:
-
Improper Washing Solvent: Wash the collected crystals with a small amount of cold crystallization solvent. Using a warm solvent or an excessive volume will dissolve some of the product.
-
Premature Filtration: Ensure that crystallization is complete before filtering.
-
Experimental Protocol: Optimizing Yield through Solvent Selection
-
Solubility Screening:
-
In separate small vials, add a known, small amount of your crude N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide.
-
To each vial, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. Record the approximate volume of solvent used.
-
Gently heat the vials of the most promising solvents (those that required a moderate amount of solvent to dissolve the compound at room temperature) and observe if more solid can be dissolved.
-
Cool the saturated solutions to room temperature and then in an ice bath. Observe the amount of precipitate formed. The ideal solvent will dissolve the compound well when hot but poorly when cold.
-
Issue 3: Presence of Impurities in the Final Crystalline Product
Question: My final product still contains impurities after crystallization. How can I improve the purity?
Answer:
The goal of crystallization is to selectively precipitate the desired compound while leaving impurities in the mother liquor. The persistence of impurities can be due to several factors.
Strategies for Purity Enhancement:
-
Recrystallization: A second crystallization step is often necessary to achieve high purity. Dissolve the once-crystallized material in a minimal amount of hot, fresh solvent and repeat the crystallization process.
-
Optimize Washing: The filter cake wash is a critical step in removing residual mother liquor which contains dissolved impurities.[3][4]
-
Displacement Wash: Use a sufficient volume of cold, fresh solvent to displace the impurity-laden mother liquor from the filter cake.
-
Reslurry Wash: For more stubborn impurities, consider reslurrying the filter cake in a fresh, cold solvent and then re-filtering.
-
-
Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.
-
Control of Polymorphism: Different crystalline forms (polymorphs) of a compound can have different properties, including impurity uptake. Controlling factors such as solvent, temperature, and cooling rate can help to consistently produce the desired, pure polymorph.
-
Analytical Monitoring: Employ analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the purity of your product at each stage. This will help you to assess the effectiveness of your purification strategy.[3]
Experimental Workflow: Impurity Removal
Caption: Workflow for impurity removal during crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide?
-
Unreacted Starting Materials: Such as 1-ethyl-1H-pyrazole-3-carboxylic acid and 2,3-dichloroaniline.
-
Side-Products from the Amide Coupling Reaction: Depending on the coupling reagents used, by-products can form.
-
Isomers: Positional isomers of the dichlorophenyl ring or the pyrazole substituents may be present.
-
Degradation Products: If the reaction or work-up conditions are harsh (e.g., high temperatures, extreme pH), degradation of the product can occur.
Impurity profiling using techniques like HPLC-MS is recommended to identify and quantify the specific impurities in your material.[3]
Q2: Which solvents are recommended for the crystallization of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide?
A2: Based on general practices for pyrazole carboxamides, good starting points for solvent screening include:
-
Alcohols: Ethanol, isopropanol, methanol.
-
Ketones: Acetone.
-
Esters: Ethyl acetate.
-
Aromatic Hydrocarbons: Toluene.
A systematic solvent screen, as described in the troubleshooting section, is the most effective way to identify the optimal solvent or solvent system for your specific compound.
Q3: How does the cooling rate affect the purity of the crystals?
A3: The cooling rate has a significant impact on crystal size and purity.
-
Slow Cooling: Generally leads to the formation of larger, more perfect crystals with higher purity. This is because there is more time for the molecules to arrange themselves in an ordered lattice, and for impurities to be excluded into the mother liquor.[1]
-
Fast Cooling: Often results in smaller crystals and can lead to the trapping of impurities within the crystal lattice. Rapid cooling increases the likelihood of "oiling out".[1]
Q4: What is the best way to wash the filter cake to remove impurities?
A4: The goal of washing is to remove the mother liquor without dissolving a significant amount of the product.
-
Use a Cold Solvent: The wash solvent should be the same as the crystallization solvent, but chilled to minimize solubility.
-
Use an Appropriate Volume: Use enough solvent to thoroughly wet the cake and displace the mother liquor, but avoid excessive volumes that will lead to yield loss.
-
Technique:
-
After filtration, allow the cake to dry slightly under vacuum to remove the bulk of the mother liquor.
-
Break the vacuum and add a small amount of cold solvent to just cover the cake.
-
Gently resuspend the top layer of the cake without disturbing the filter paper.
-
Reapply the vacuum to pull the wash solvent through the cake.
-
Repeat if necessary.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Cooling Rate | Slow and controlled | Promotes the formation of larger, purer crystals and prevents oiling out.[1] |
| Solvent Choice | Empirically determined via screening | Solubility is highly dependent on the specific compound structure. |
| Washing Solvent | Cold crystallization solvent | Minimizes product loss while effectively removing the mother liquor. |
| Seeding | Recommended if oiling out occurs | Provides a template for ordered crystal growth. |
Step-by-Step Experimental Protocol: Recrystallization of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. Add a stir bar.
-
Solvent Addition: Add a small amount of the chosen recrystallization solvent (e.g., ethanol) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: As the solution cools, crystals should begin to form. If no crystals appear, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Logical Relationship Diagram
Caption: Interplay of key parameters in crystallization.
References
- This is a placeholder for a specific reference to the synthesis of the target compound, which was not found in the search results.
- Journal of Pharmaceutical Analysis. (2025).
- BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
- This is a placeholder for a specific reference to solubility data, which was not found in the search results.
- Vaisala. Filter cake washing.
- PMC. Employing Constant Rate Filtration To Assess Active Pharmaceutical Ingredient Washing Efficiency.
- Reddit. (2020).
- This is a placeholder for a specific reference to analytical methods for the target compound, which was not found in the search results.
- JOCPR. (Year not specified).
- Asian Journal of Chemistry. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
- PubMed. (2019). N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities.
- SpectraBase. Pyrazole-4-carboxamide, 5-chloro-3-methyl-1-phenyl-N-(2,3-dichlorophenyl)-.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
Sources
Technical Support Center: Preventing UV Degradation of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide , a pyrazole carboxamide derivative. Compounds in this structural class are highly susceptible to photolytic degradation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your active pharmaceutical ingredient (API) during storage and handling.
Mechanistic Understanding of Photodegradation
To effectively prevent degradation, we must first understand the causality behind it. When exposed to ultraviolet (UV) and high-energy visible light (specifically in the 300–500 nm range), the pyrazole carboxamide molecule absorbs photons, exciting it into a highly reactive triplet state [1].
This excitation triggers three primary degradation cascades:
-
Amide Bond Photolysis: The energy localized at the carboxamide bridge leads to the homolytic cleavage of the C-N bond, yielding 2,3-dichloroaniline and 1-ethyl-1H-pyrazole-3-carboxylic acid. This reaction is accelerated by trace ambient moisture (photo-induced hydrolysis).
-
Photo-dehalogenation: The C-Cl bonds on the 2,3-dichlorophenyl ring are susceptible to UV-induced homolytic cleavage, generating highly reactive aryl radicals that abstract hydrogen from surrounding solvents, leading to monochlorophenyl derivatives.
-
Photo-oxidation: In the presence of dissolved oxygen, the excited API transfers energy to ground-state oxygen, generating reactive oxygen species (ROS) that attack the electron-rich pyrazole ring, forming N-oxides.
Photodegradation Pathway Visualization
Photodegradation pathways of the pyrazole carboxamide API under UV exposure.
Troubleshooting & FAQs
Q1: My DMSO stock solution of the compound turned slightly yellow after being left on the benchtop. Is it still viable for in vitro assays? A1: No. The yellowing indicates the formation of 2,3-dichloroaniline and other conjugated degradation byproducts via photo-oxidation. DMSO is an excellent solvent but can act as a radical participant under UV light. Causality: Standard laboratory fluorescent lights emit trace UV radiation. Even brief benchtop exposure can initiate radical chain reactions. Always handle stock solutions under amber/red safe lights or wrap vials in aluminum foil immediately.
Q2: I am storing the bulk powder in a clear glass vial at -20°C. Is the low temperature sufficient to prevent degradation? A2: No. While -20°C slows down secondary thermal reactions, it does not prevent the initial photochemical excitation if light penetrates the freezer (e.g., glass-door freezers) or during transit. Causality: Photolysis is a quantum event dependent on photon absorption, not ambient temperature. You must use amber glass vials, which block light wavelengths below 500 nm, effectively preventing the initial excitation phase [2].
Q3: How do I definitively prove whether my compound is degrading due to light exposure or due to thermal/hydrolytic instability? A3: You must conduct a standardized photostability assay following the . This involves exposing the compound to a known light source alongside a "Dark Control" (the exact same sample wrapped tightly in aluminum foil). If the exposed sample degrades but the Dark Control remains intact, the degradation is purely photolytic.
Quantitative Data & Specifications
Table 1: Degradation Pathways & Prevention Efficacy
| Degradation Pathway | Primary Trigger | Kinetic Rate (Relative) | Prevention Strategy | Analytical Marker (LC-MS) |
| Amide Cleavage | UV + Trace Moisture | High | Desiccation + Amber Glass | m/z 161 (2,3-dichloroaniline) |
| Dehalogenation | UV (< 300 nm) | Moderate | UV-blocking containers | Loss of 34 Da (Cl isotope shift) |
| Photo-oxidation | UV + Dissolved O₂ | Low to Moderate | Argon purging | +16 Da (N-oxide formation) |
Table 2: ICH Q1B Standardized Light Exposure Requirements
| Parameter | Specification | Purpose | Validation Metric |
| Overall Illumination | ≥ 1.2 million lux hours | Simulates long-term ambient visible light exposure. | Calibrated Lux Meter |
| Near UV Energy | ≥ 200 Watt hours/m² | Simulates high-energy UV exposure (320-400 nm). | Calibrated UV Radiometer |
| Temperature | Controlled (e.g., 25°C) | Prevents thermal degradation from skewing photo-results. | Chamber Thermocouple |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in controls that allow you to verify the success of the procedure independently of the final API analysis.
Protocol 1: Safe Handling, Aliquoting, and Storage Preparation
Causality: Oxygen and moisture act as co-catalysts in the photolytic cleavage of the carboxamide bond. Purging with argon displaces oxygen, preventing photo-oxidation, while amber glass blocks the necessary excitation wavelengths.
Step-by-Step Methodology:
-
Preparation: Dim standard laboratory lights. Turn on yellow/red safe lights (wavelengths > 550 nm).
-
Material Setup: Pre-dry amber glass vials (Type 1 borosilicate) in an oven at 120°C for 2 hours. Cool them in a desiccator.
-
Aliquoting: Transfer the N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide powder into the amber vials.
-
Argon Purging: Insert an argon gas line into the vial (do not touch the powder). Purge with a gentle stream of argon for 30 seconds to displace ambient oxygen.
-
Sealing: Cap immediately with PTFE-lined caps. Wrap the cap junction with Parafilm.
-
Self-Validation Step (Indicator Vial): Prepare a separate clear glass vial containing a 10 µM solution of riboflavin (a highly photosensitive dye). Store this indicator vial right next to your API batch.
-
Storage: Store at 2–8°C. Validation Check: Before using your API in the future, check the indicator vial. If the riboflavin has bleached (lost its yellow color), your storage environment has a light leak, and your API must be re-analyzed for purity.
Protocol 2: ICH Q1B Confirmatory Photostability Assay
Causality: To prove that your chosen packaging protects the API, you must expose it to a standardized light dose. The inclusion of a Dark Control isolates photolytic degradation from thermal degradation [3].
Step-by-Step Methodology:
-
Sample Preparation: Prepare three sets of samples:
-
Set A (Direct Exposure): 10 mg of API spread evenly (≤ 3 mm thick) in an open clear petri dish.
-
Set B (Primary Packaging): 10 mg of API inside the intended storage container (e.g., sealed amber vial).
-
Set C (Dark Control): 10 mg of API in a clear petri dish, wrapped entirely in two layers of heavy-duty aluminum foil.
-
-
Chamber Loading: Place all three sets into a validated photostability chamber.
-
Exposure: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 Watt hours/m² of near-UV energy.
-
Analysis: Remove samples and analyze via HPLC/LC-MS. Validation Check:
-
If Set C (Dark Control) shows degradation, your chamber is too hot, and thermal degradation is occurring. The test is invalid.
-
If Set C is intact, but Set A is degraded, the compound is confirmed photolabile.
-
If Set B is intact, your amber vial packaging is validated for long-term storage.
ICH Q1B Workflow Visualization
ICH Q1B step-wise confirmatory photostability testing workflow for APIs.
References
-
European Medicines Agency (EMA). "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline." EMA Official Guidelines. Available at:[Link]
-
U.S. Food and Drug Administration (FDA). "Q1B Photostability Testing of New Drug Substances and Products." FDA Guidance Documents. Available at:[Link]
Technical Support Center: Resolving Baseline Noise in N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide NMR Spectra
Overview
Analyzing halogenated, heterocyclic amides like N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide requires specific attention to the sample environment and instrument parameters. Baseline noise and spectral distortions in these compounds rarely stem from a single source; they are typically a combination of quadrupolar relaxation effects, poor solvation, and suboptimal receiver settings.
This guide is engineered for researchers and drug development professionals to systematically diagnose and resolve these artifacts.
Frequently Asked Questions (Troubleshooting & Causality)
Q1: Why does my ^13^C NMR spectrum show missing or extremely broad peaks for the phenyl carbons, blending into a noisy baseline?
A1: This is a classic manifestation of quadrupolar relaxation. The 2,3-dichlorophenyl ring contains two chlorine atoms (^35^Cl and ^37^Cl), both of which are quadrupolar nuclei (spin 3/2). These nuclei undergo rapid relaxation, providing an efficient relaxation pathway for the directly attached carbons (C2 and C3). This drastically shortens the T2 relaxation time of these carbons, causing their ^13^C signals to broaden significantly—often to the point where they merge into the baseline noise. To resolve this, you must increase the number of scans (NS) to boost the Signal-to-Noise (S/N) ratio and ensure your relaxation delay (D1) is optimized for quaternary carbons.
Q2: My ^1H^ NMR baseline is "rolling" or wavy, particularly near the edges of the spectrum. Is this a sample impurity? A2: No, a rolling baseline is typically a hardware or processing artifact, not a chemical impurity. Baseline distortions in 1D NMR spectra are primarily caused by the corruption of the first few data points in the Free Induction Decay (FID) . These corrupted points add low-frequency modulations during the Fourier Transform. This usually happens due to acoustic ringing (especially in low-frequency probes) or Receiver Gain (RG) clipping, where the initial signal intensity exceeds the digitizer's capacity (FID truncation).
Q3: I have high baseline noise despite a high sample concentration. What is causing this?
A3: High concentration does not guarantee high S/N if the sample is not perfectly homogenous. Particulate matter (undissolved compound) or paramagnetic impurities (e.g., dissolved oxygen, trace iron from spatulas) create localized magnetic susceptibility gradients. These gradients disrupt the homogeneity of the magnetic field (B0) across the sample, leading to broad humps that manifest as baseline noise.
Q4: How does solvent choice impact the baseline and resolution for this specific compound?
A4: N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide contains an amide group capable of strong intermolecular hydrogen bonding. In non-polar or moderately polar solvents like CDCl3, the molecules can aggregate into oligomeric structures. This aggregation restricts molecular tumbling, increasing the correlation time (τc) and leading to severe line broadening that mimics a noisy baseline. Switching to a strongly hydrogen-bonding solvent like DMSO-d6 disrupts these intermolecular interactions, sharpening the peaks and flattening the baseline.
Experimental Protocols (Self-Validating Workflows)
Protocol 1: Sample Preparation & Paramagnetic Decontamination
-
Dissolution: Dissolve 15-20 mg of the compound in 0.6 mL of high-quality DMSO-d6 (100% D).
-
Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube. Avoid syringe filters that may leach plasticizers.
-
Degassing: Sonicate the NMR tube for 5 minutes to remove dissolved oxygen (a paramagnetic relaxant).
-
Self-Validation Step: Visually inspect the NMR tube against a strong light source. If any Tyndall effect (scattering of light) is observed, micro-particulates are still present, and the sample must be re-filtered.
Protocol 2: Instrument Calibration & Acquisition
-
Tuning and Matching: Insert the sample and tune the probe. To optimize the S/N ratio, ensure the tuning offset frequency is perfectly centered. A probe optimized to transmit RF is not always perfectly optimized to receive; adjusting the tuning offset can yield up to a 20% improvement in S/N .
-
Shimming: Perform gradient shimming (e.g., TopShim). Pay special attention to the Z1 and Z2 shims, as poor axial shimming leads to asymmetrical peak bases that distort the baseline.
-
Receiver Gain (RG) Optimization: Set the instrument to auto-gain, but manually verify the value.
-
Self-Validation Step: Run a dummy scan (NS=1). Inspect the raw FID. If the FID is clipped at the top/bottom of the window, decrease the RG by 10%. If the FID does not decay to zero by the end of the Acquisition Time (AQ), increase AQ to prevent truncation artifacts.
Protocol 3: Post-Acquisition Baseline Correction
-
Phase Correction: Perform a manual zero-order (PH0) and first-order (PH1) phase correction. An incorrect phase will make baseline correction impossible.
-
Whittaker Smoother Application: Apply an ablative baseline correction using the Whittaker Smoother algorithm, which automatically recognizes signal-free regions and models the baseline without affecting broad labile peaks .
-
Self-Validation Step: Overlay the corrected spectrum with the raw spectrum. Integrate the ethyl group signals (triplet and quartet). If the integral values change by more than 2% after baseline correction, the smoothing parameters are too aggressive and must be reduced.
Quantitative Data Summaries
Table 1: Troubleshooting Matrix for Baseline Noise
| Symptom | Root Cause | Corrective Action |
| Rolling/Wavy Baseline | Corrupted first FID points / Acoustic Ringing | Apply backward linear prediction; use Whittaker Smoother. |
| Broad Humps / Noisy Baseline | Paramagnetic impurities or particulates | Filter sample through glass wool; degas via sonication. |
| Missing C2/C3 Phenyl Peaks | Quadrupolar relaxation from ^35^Cl/^37^Cl | Increase NS (>1024); increase D1 to 2.5 - 3.0 seconds. |
| Sharp Spikes in Baseline | External RF interference | Check probe shielding; turn off nearby electronic devices. |
Table 2: Optimized Acquisition Parameters for N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
| Parameter | ^1^H NMR (Proton) | ^13^C NMR (Carbon) |
| Solvent | DMSO-d6 | DMSO-d6 |
| Concentration | 15 - 20 mg / 0.6 mL | 40 - 50 mg / 0.6 mL |
| Number of Scans (NS) | 16 - 32 | 1024 - 2048 |
| Relaxation Delay (D1) | 1.0 s | 2.5 s (critical for C2/C3) |
| Acquisition Time (AQ) | 3.0 - 4.0 s | 1.0 - 1.5 s |
| Window Function | Exponential (LB = 0.3 Hz) | Exponential (LB = 1.0 Hz) |
Visualizing the Problem & Workflow
Caption: Logical breakdown of root causes for NMR baseline noise and distortions.
Caption: Step-by-step post-acquisition processing workflow to eliminate baseline distortions.
References
-
Title: Baseline correction for NMR spectroscopic metabolomics data analysis Source: BMC Bioinformatics (NIH/PMC) URL: [Link]
-
Title: How to get the most out of your NMR system Source: Oxford Instruments URL: [Link]
-
Title: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning Source: University of Ottawa NMR Facility URL: [Link]
-
Title: Baseline Correction with Mnova Source: Mestrelab Research URL: [Link]
Technical Support Center: Enhancing the Bioavailability of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide Formulations
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and enhancing the oral bioavailability of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. The content is structured to offer not just protocols, but the underlying scientific rationale to empower effective decision-making during formulation development.
Part 1: Understanding the Core Challenge
The molecule N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, like many pyrazole-carboxamide derivatives, presents a significant challenge to formulation scientists due to its physicochemical properties.[1][2] Its aromatic and halogenated structure suggests high lipophilicity and, consequently, poor aqueous solubility.[3] This is a primary rate-limiting factor for oral absorption and subsequent bioavailability.[4][5]
Key Molecular Hurdles:
-
Low Aqueous Solubility: The compound's structure is predictive of poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.[3][6][7] Many new chemical entities, estimated at over 40%, are poorly water-soluble, making this a common development hurdle.[8][9]
-
Potential for High First-Pass Metabolism: As a lipophilic molecule, it may be susceptible to extensive pre-systemic metabolism in the gut wall and liver, further reducing the amount of active drug reaching systemic circulation.[10][11]
-
Dissolution Rate-Limited Absorption: For poorly soluble drugs (BCS Class II/IV), the rate at which the solid drug dissolves in the GI tract governs the overall absorption rate.[9][12]
This guide will focus on proven strategies to overcome these challenges by improving the solubility and dissolution rate of the active pharmaceutical ingredient (API).
Part 2: Troubleshooting Guide & Formulation Strategies
This section details three primary formulation strategies to enhance the bioavailability of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. Each strategy is presented with its mechanism, a step-by-step experimental protocol, and a troubleshooting Q&A.
Strategy 1: Amorphous Solid Dispersions (ASDs)
Why it Works: Amorphous solid dispersions are a powerful technique for improving the bioavailability of poorly soluble drugs.[13][14] By converting the crystalline, low-energy form of the API into a high-energy amorphous state and dispersing it within a polymer matrix, ASDs can achieve a state of supersaturation in the GI tract, significantly enhancing the driving force for absorption.[14][15][16] The polymer serves to stabilize the amorphous form and prevent re-crystallization.[14]
Experimental Protocol: Screening and Preparation of ASDs via Spray Drying
-
Polymer & Solvent Screening:
-
Dissolve 100 mg of the API in various solvents (e.g., acetone, methanol, dichloromethane).
-
Select a solvent in which both the API and a screening set of polymers (e.g., PVP K30, HPMC-AS, Soluplus®) are soluble.
-
Prepare 1:1, 1:2, and 1:4 (API:Polymer) solutions.
-
-
Spray Drying:
-
Set the spray dryer inlet temperature (e.g., 120°C), aspiration rate (e.g., 90%), and feed pump rate (e.g., 10%). These parameters will need optimization.
-
Spray dry the solutions to produce a fine powder.
-
-
Characterization:
-
DSC/mDSC: Use Differential Scanning Calorimetry to confirm the absence of a melting endotherm, indicating an amorphous state. A single glass transition temperature (Tg) suggests a homogenous dispersion.
-
PXRD: Powder X-ray Diffraction should show a halo pattern, confirming the lack of crystallinity.
-
In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids (e.g., FaSSGF, FeSSIF) to assess the extent and duration of supersaturation compared to the crystalline API.
-
Troubleshooting ASD Formulations
-
Q: My ASD is showing signs of recrystallization over time in stability studies. What can I do?
-
A: This indicates physical instability. Consider increasing the polymer ratio to enhance stabilization. Alternatively, select a polymer with a higher Tg or stronger specific interactions (e.g., hydrogen bonding) with your API. Ensure storage is below the formulation's Tg.[17]
-
-
Q: The dissolution profile shows a rapid "spring" of high concentration, but it quickly "parachutes" down due to precipitation. How can I maintain supersaturation?
-
A: This is a common challenge. Incorporating a precipitation inhibitor or a secondary polymer into the formulation can help maintain the supersaturated state for a longer duration, allowing more time for absorption.
-
-
Q: My API is heat-sensitive and degrades during spray drying.
-
A: Optimize the process parameters. Lower the inlet temperature and increase the solvent flow rate. If degradation persists, consider an alternative, lower-temperature manufacturing process like hot-melt extrusion (HME) if the API is stable at melt temperatures.[18]
-
Strategy 2: Lipid-Based Formulations (LBFs)
Why it Works: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), are an excellent strategy for lipophilic compounds.[10][19] These systems consist of oils, surfactants, and cosolvents that, upon gentle agitation in aqueous media (like GI fluids), spontaneously form fine oil-in-water emulsions or microemulsions.[20] This pre-dissolved state bypasses the dissolution step and can enhance lymphatic uptake, potentially reducing first-pass metabolism.[11][21]
Experimental Protocol: Development of a SMEDDS Formulation
-
Excipient Screening:
-
Determine the solubility of the API in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosolvents (e.g., Transcutol® HP, PEG 400).
-
-
Constructing Ternary Phase Diagrams:
-
Select the excipients with the highest solubility for the API.
-
Systematically mix the oil, surfactant, and cosolvent at various ratios.
-
For each mixture, titrate with water and observe the formation of emulsions. Map the regions that form clear or bluish-white microemulsions.
-
-
API Loading and Characterization:
-
Prepare the optimal formulation (from the microemulsion region of the phase diagram) and load it with the API.
-
Droplet Size Analysis: Upon dilution in water, measure the globule size using dynamic light scattering (DLS). A size <100 nm is typically desired for SMEDDS.
-
In Vitro Dispersion & Dissolution: Assess the formulation's ability to self-emulsify in different media and perform dissolution testing to confirm rapid drug release.
-
Troubleshooting LBFs
-
Q: My formulation forms a coarse emulsion with large droplet sizes upon dispersion.
-
A: The surfactant-to-oil ratio is likely too low, or the chosen surfactant is not optimal. Re-evaluate your ternary phase diagram and select a ratio from a more robust microemulsion region. Consider a surfactant with a higher HLB (Hydrophile-Lipophile Balance) value.
-
-
Q: The API precipitates out of the formulation upon dispersion in the aqueous medium.
-
A: The drug loading may be too high, exceeding the solubilization capacity of the formed microemulsion. Try reducing the API concentration. Alternatively, the choice of oil or cosolvent may not be optimal for maintaining API solubility within the oil droplets.
-
-
Q: The formulation shows chemical instability, with the API degrading in the lipid matrix.
-
A: This can be due to excipient incompatibility. Ensure you are using high-purity excipients and consider adding an antioxidant if oxidative degradation is suspected. Perform compatibility studies at elevated temperatures to identify problematic excipients early.[22]
-
Strategy 3: Particle Size Reduction (Nanosuspensions)
Why it Works: Reducing the particle size of the API to the nanometer range dramatically increases the surface area available for dissolution.[23][24] According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution velocity.[25] Nanosuspensions are stabilized by surfactants or polymers that prevent particle aggregation.[8][26]
Experimental Protocol: Preparation of a Nanosuspension by Wet Media Milling
-
Stabilizer Screening:
-
Prepare a coarse suspension of the API in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, HPMC, or a combination).
-
Visually inspect for any signs of aggregation or settling.
-
-
Media Milling:
-
Introduce the coarse suspension into a media mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill at a controlled temperature for a set duration (e.g., 2-8 hours).
-
-
Characterization:
-
Particle Size and Zeta Potential: Use DLS to measure the mean particle size and polydispersity index (PDI). A narrow distribution with a size <500 nm is often targeted. Measure the zeta potential to assess the stability against aggregation (a value of |±30 mV| is generally considered stable).
-
Dissolution Rate: Compare the dissolution profile of the nanosuspension to the unmilled (micronized) API. The nanosuspension should show a significantly faster dissolution rate.[8]
-
Troubleshooting Nanosuspensions
-
Q: I'm experiencing particle aggregation (Ostwald ripening) during storage.
-
A: This suggests insufficient stabilization. Increase the concentration of the stabilizer or try a combination of stabilizers (e.g., an electrostatic and a steric stabilizer). Lyophilizing the nanosuspension into a solid powder can also improve long-term stability.[23]
-
-
Q: The milling process is not effectively reducing the particle size to the desired range.
-
A: Check the milling parameters. You may need to use smaller milling beads, increase the milling time, or optimize the bead-to-product ratio. The viscosity of the suspension can also play a role; ensure it is optimal for efficient milling.
-
-
Q: There is evidence of crystalline form changes after milling.
-
A: The high energy input during milling can sometimes induce polymorphic transitions or amorphization. Analyze the milled product using PXRD and DSC to check for any changes in the solid state. If an undesired form is produced, milling parameters (temperature, energy input) must be adjusted.
-
Part 3: Data Presentation & Visualization
Comparative Data Summary
The following table presents hypothetical, yet plausible, data to illustrate the potential improvements offered by each formulation strategy compared to a simple micronized API suspension.
| Formulation Strategy | API Loading (% w/w) | Apparent Solubility (µg/mL in FaSSIF) | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Micronized API | N/A | 5 | 4.0 | 150 | 1200 | 100 |
| ASD (1:3 API:HPMC-AS) | 25% | 85 | 1.5 | 750 | 5800 | 483 |
| SMEDDS (10% API) | 10% | >200 (in formulation) | 1.0 | 950 | 7200 | 600 |
| Nanosuspension | 15% | 25 | 2.0 | 550 | 4500 | 375 |
Data is for illustrative purposes only.
Experimental Workflows & Diagrams
Diagram 1: Amorphous Solid Dispersion (ASD) Workflow
Caption: Workflow for ASD preparation and characterization.
Diagram 2: Logical Troubleshooting for Formulation Failures
Caption: Decision tree for troubleshooting low bioavailability.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: Which of these strategies is the best one to start with?
-
A1: The choice depends on the specific properties of your API and your development goals. ASDs are broadly applicable and well-established.[18] LBFs are particularly well-suited for highly lipophilic compounds (high LogP). Nanosuspensions can be advantageous if you want to avoid organic solvents or large amounts of excipients. A parallel screening approach is often most efficient.
-
-
Q2: How do I select the right polymer for my Amorphous Solid Dispersion?
-
A2: Polymer selection is critical. Key factors include the polymer's ability to solubilize the drug, its miscibility with the drug (indicated by a single Tg), and its ability to inhibit crystallization. Polymers like HPMC-AS are designed to maintain supersaturation specifically in the intestinal environment. Initial screening using film-casting methods followed by dissolution testing is a common approach.
-
-
Q3: Are there any regulatory concerns with using these advanced formulation techniques?
-
A3: All three strategies are used in commercially available drug products and are well-accepted by regulatory agencies. The key is to demonstrate that your manufacturing process is controlled, consistent, and produces a stable product with the desired performance characteristics.[14] Thorough characterization and a robust stability program are essential.[22][27]
-
-
Q4: Can these formulation approaches be combined?
-
A4: Yes, hybrid approaches are possible. For example, a nanosuspension can be incorporated into a lipid-based system, or an ASD can be formulated into a tablet that also contains lipidic excipients. These advanced formulations are complex but can be beneficial for particularly challenging molecules.
-
-
Q5: My compound has both poor solubility and poor permeability (BCS Class IV). Will these techniques work?
-
A5: These techniques primarily address poor solubility (BCS Class II). For a BCS Class IV drug, they can improve the dissolution rate, but the low permeability will still be a significant barrier to absorption.[28] In such cases, these formulations may need to be combined with permeation enhancers, or a fundamental re-evaluation of the molecule by medicinal chemists may be necessary.
-
References
- Vertex AI Search. (n.d.). Lipid-Based Nanoparticles as Oral Drug Delivery Systems.
- Vertex AI Search. (2025, June 7). Nanosuspension – A Transformative Approach for Enhancing Drug Bioavailability.
- Vertex AI Search. (n.d.). Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry.
- Vertex AI Search. (2025, September 22). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia.
- Vertex AI Search. (2019, March 20). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update.
- Vertex AI Search. (2024, June 28). Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed.
- Vertex AI Search. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
- Vertex AI Search. (2024, November 5). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling.
- Vertex AI Search. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research.
- Vertex AI Search. (2020, April 15). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review.
- Vertex AI Search. (2019, February 3). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review.
- Vertex AI Search. (2019, February 10). Bioavailability enhancement of poorly soluble drugs: The holy grail in pharma industry.
- Vertex AI Search. (n.d.). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.
- Vertex AI Search. (2026, March 17). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology.
- Vertex AI Search. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
- Vertex AI Search. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers.
- Vertex AI Search. (2021, June 29). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science Publishers.
- Vertex AI Search. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services.
- Vertex AI Search. (2025, December 12). Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org.
- Vertex AI Search. (n.d.). Troubleshooting Common Pharmaceutical Manufacturing Challenges.
- Vertex AI Search. (2025, March 12). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
- Vertex AI Search. (2025, October 29). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC.
- Vertex AI Search. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC.
- Vertex AI Search. (2024, February 26). Amorphous Solid Dispersion — Ideal Approach to Improve Developability of Poorly Soluble Molecules. YouTube.
- Vertex AI Search. (n.d.). Delivery of poorly soluble compounds by amorphous solid dispersions. PubMed.
- Vertex AI Search. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.
- Vertex AI Search. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Vertex AI Search. (2025, November 25). Step-by-Step Drug Formulation Development Guide. Laboratorios Rubió.
- Vertex AI Search. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
- Vertex AI Search. (n.d.). N-(2,4-DICHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE. NextSDS.
- Vertex AI Search. (n.d.). Improving solubility of pyrazole derivatives for reaction. Benchchem.
- Vertex AI Search. (n.d.). N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide | C10H8ClN3O. PubChem.
- Vertex AI Search. (n.d.). 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. EPA.
- Vertex AI Search. (n.d.). N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum.
- Vertex AI Search. (n.d.). 5-(2-chlorophenyl)-N-(2,3-dichlorophenyl)-1H-pyrazole-3-carboxamide. Chemazone.
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajprd.com [ajprd.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research [journalcra.com]
- 11. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review | Asian Journal of Pharmaceutics (AJP): Free full text articles from Asian J Pharm [asiapharmaceutics.info]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Delivery of poorly soluble compounds by amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 23. eaapublishing.org [eaapublishing.org]
- 24. jddtonline.info [jddtonline.info]
- 25. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Step-by-Step Drug Formulation Development Guide [laboratoriosrubio.com]
- 28. Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor DMSO Solubility of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Welcome to the Advanced Troubleshooting Guide for handling highly recalcitrant, hydrophobic library hits. As a Senior Application Scientist, I have designed this resource to move beyond basic "add more solvent" advice. Here, we address the thermodynamic and kinetic root causes of precipitation, providing drug development professionals with self-validating protocols to rescue high-value compounds.
Mechanistic Root Cause Analysis
To solubilize N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide , we must first understand why it resists 100% Dimethyl Sulfoxide (DMSO).
This molecule is a classic "brick dust" and "grease ball" hybrid. According to the General Solubility Equation (GSE) formulated by Yalkowsky, the solubility of an organic non-electrolyte is opposed by two primary forces: its crystal lattice energy (approximated by melting point) and its hydrophobicity (approximated by LogP)[1].
-
Lattice Energy (The "Brick Dust" Effect): The carboxamide linker acts as a potent hydrogen bond donor and acceptor, allowing the molecules to form tightly packed, highly stable crystal lattices.
-
Hydrophobicity (The "Grease Ball" Effect): The 2,3-dichlorophenyl ring is highly lipophilic and heavily halogenated, driving strong π−π stacking and hydrophobic interactions that resist solvation.
When these forces exceed the solvation energy provided by DMSO, the compound crashes out of solution.
Diagnostic & Solubilization Workflow
Before altering your solvent system, you must determine if your precipitation is a kinetic artifact (e.g., improper dissolution technique, moisture ingress) or a thermodynamic absolute (the compound has simply hit its maximum solubility limit).
Diagnostic workflow for troubleshooting hydrophobic compound precipitation in DMSO.
Step-by-Step Troubleshooting Protocols
Protocol A: The "Dry DMSO" Rescue (Moisture Management)
Causality: DMSO is highly hygroscopic. In high-throughput screening (HTS) environments, atmospheric moisture is absorbed each time a compound library is exposed to air. Even 2-5% water in a DMSO stock can drastically reduce the solubility of lipophilic amides, causing them to precipitate[2]. Self-Validation: Weigh the plate before and after the procedure, or use Evaporative Light Scattering Detection (ELSD) to confirm molarity restoration.
-
Isolate the Stock: Transfer the precipitated DMSO stock to an inert atmosphere storage pod or a glove box.
-
Create a DMSO-Rich Atmosphere: Place open reservoirs of fresh, anhydrous DMSO (99.9%) inside the storage pod.
-
Purge and Incubate: Purge the pod with dry Nitrogen ( N2 ) until relative humidity drops below 2.5%. Incubate the unsealed library plates in this environment for 48 to 72 hours. The dry DMSO atmosphere will pull water vapor out of the hydrated stocks[2].
-
Seal and Store: Immediately seal the plates with foil seals under the N2 atmosphere.
Protocol B: Thermal-Acoustic Disruption
Causality: High lattice energy requires activation energy to break intermolecular hydrogen bonds. Heat increases kinetic energy, while bath sonication provides acoustic cavitation—micro-bubbles that implode, generating localized shear forces to break apart microcrystals. Self-Validation: Centrifugation ensures you are not mistaking a micro-suspension for a true solution.
-
Pre-warm: Heat the DMSO stock in a thermomixer at 40°C to 50°C for 15 minutes. (Note: Do not exceed 50°C to prevent thermal degradation of the carboxamide).
-
Sonicate: Transfer the vial to a heated ultrasonic bath (maintained at 40°C). Sonicate for 10–20 minutes.
-
Centrifuge (The Validation Step): Centrifuge the vial at 10,000 x g for 10 minutes at room temperature.
-
Inspect: Carefully examine the bottom of the tube against a strong light. If a white pellet (brick dust) is visible, the compound has exceeded its thermodynamic solubility in pure DMSO. Proceed to Protocol C.
Protocol C: Co-Solvent System Formulation
Causality: If pure DMSO fails, you must disrupt the specific hydrogen-bonding network of the pyrazole-carboxamide. Adding a stronger hydrogen-bond acceptor or a steric stabilizer can prevent the molecules from re-aggregating.
-
Select Co-solvent: Add 10% (v/v) N,N-Dimethylacetamide (DMA) to the DMSO. DMA is superior to DMSO at breaking strong amide-amide intermolecular bonds.
-
Vortex and Heat: Vortex vigorously and warm to 37°C.
-
Assess: If the solution clears, you have achieved a stable stock. Ensure you record the new solvent composition, as it will affect downstream assay dilution limits.
Quantitative Data: Co-Solvent Selection Matrix
When formulating N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, use the following validated co-solvents. Warning: Always calculate the final carryover concentration in your biological assay to avoid solvent toxicity.
| Solubilizer / Co-Solvent | Mechanism of Action | Recommended Stock Ratio (v/v in DMSO) | Max Tolerated Conc. in Cell Assays (Final) |
| DMA (Dimethylacetamide) | Disrupts strong intermolecular amide H-bonds. | 5% - 15% | < 0.1% |
| DMF (Dimethylformamide) | High dielectric constant; solvates halogens. | 5% - 10% | < 0.1% |
| PEG-400 | Provides steric stabilization against aggregation. | 10% - 20% | < 0.5% |
| Tween-80 | Micellar encapsulation of the lipophilic core. | 1% - 5% | < 0.01% |
Frequently Asked Questions (FAQs)
Q: My compound dissolved perfectly in 100% DMSO, but the moment I diluted it into my aqueous assay buffer, it turned cloudy. What happened? A: You are experiencing a "solvent shift" precipitation. While DMSO solvates the compound, water acts as an anti-solvent. Because the 2,3-dichlorophenyl group is highly hydrophobic, the sudden increase in aqueous polarity forces the compound to rapidly nucleate and crash out. Fix: Do not dilute directly from 100% DMSO to 99% Water. Use an intermediate dilution step (e.g., dilute the DMSO stock into a 50% DMSO/50% Buffer intermediate), or add a carrier protein like 0.1% BSA or a surfactant like 0.01% Pluronic F-127 to your final assay buffer before adding the compound.
Q: Does repeated heating and sonication degrade the pyrazole-carboxamide? A: Carboxamides are generally stable to mild heating (<50°C) and standard bath sonication. However, probe sonication (which generates extreme localized heat) or prolonged heating in the presence of absorbed water can lead to amide hydrolysis. Always use anhydrous DMSO[2] and limit heating to 50°C.
Q: Can I just make a less concentrated stock? A: Yes. If your target screening concentration allows it, preparing a 1 mM stock instead of a standard 10 mM HTS stock is the most thermodynamically sound way to bypass the solubility limit. The General Solubility Equation dictates that every molecule has an absolute intrinsic solubility limit ( S0 )[1]; if you are above it, no amount of mixing will keep it in solution indefinitely.
References
- Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE)
- SLAS Technology / PubMed (NIH)
Sources
A Comparative Technical Guide: N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide in the Landscape of Pyrazole Fungicides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical comparison of the novel pyrazole fungicide, N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, against established standard pyrazole fungicides. As a member of the succinate dehydrogenase inhibitor (SDHI) class, this compound is positioned within a critical group of agricultural and pharmaceutical agents. This document details the shared mechanism of action, offers a framework for comparative efficacy evaluation through detailed experimental protocols, and presents representative data from established pyrazole fungicides to provide a context for performance assessment. While specific experimental data for N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is not publicly available at the time of this publication, this guide serves as a robust methodological framework for its evaluation and comparison.
Introduction: The Pyrazole Carboxamide Class of Fungicides
Pyrazole carboxamide derivatives have become a cornerstone in the management of fungal pathogens across agricultural and clinical settings[1]. Their efficacy stems from a highly specific mode of action, targeting a crucial enzyme in fungal respiration. This class of compounds belongs to the Fungicide Resistance Action Committee (FRAC) Group 7, known as succinate dehydrogenase inhibitors (SDHIs). The continuous development of new derivatives, such as N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, is driven by the need to overcome emerging fungicide resistance and to broaden the spectrum of activity against diverse fungal pathogens.
Standard Pyrazole Fungicides for Comparison:
-
Boscalid: A widely used pyrazole carboxamide with a broad spectrum of activity, particularly against Sclerotinia sclerotiorum and Botrytis cinerea[2][3].
-
Fluxapyroxad: A newer generation SDHI known for its high intrinsic activity and systemic properties[3][4].
-
Penthiopyrad: Another important SDHI fungicide with demonstrated efficacy against a range of pathogens, including Sclerotinia sclerotiorum and Botrytis cinerea[5][6].
Mechanism of Action: Targeting Fungal Respiration
The primary mode of action for all pyrazole carboxamide fungicides, including N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain[7].
Causality of Inhibition:
-
Binding to the Qp site: Pyrazole carboxamides bind to the ubiquinone-binding site (Qp site) of the SDH enzyme complex.
-
Electron Transport Disruption: This binding physically blocks the transfer of electrons from succinate to ubiquinone.
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain halts the production of ATP, the cell's primary energy currency.
-
Fungal Cell Death: The resulting energy deficit leads to the cessation of fungal growth and, ultimately, cell death.
Figure 2: Proposed synthesis of the target compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
-
To a stirred solution of ethyl 2-(ethoxymethylene)acetoacetate in ethanol, add ethylhydrazine oxalate portion-wise at room temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 1-ethyl-1H-pyrazole-3-carboxylate.
Step 2: Synthesis of 1-ethyl-1H-pyrazole-3-carboxylic acid
-
Dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and reflux the mixture for 2-3 hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to yield 1-ethyl-1H-pyrazole-3-carboxylic acid.
Step 3: Synthesis of 1-ethyl-1H-pyrazole-3-carbonyl chloride
-
To a solution of 1-ethyl-1H-pyrazole-3-carboxylic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride, which is used in the next step without further purification.
Step 4: Synthesis of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
-
Dissolve 2,3-dichloroaniline in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a solution of 1-ethyl-1H-pyrazole-3-carbonyl chloride in the same solvent dropwise.
-
Add a base (e.g., triethylamine) to scavenge the HCl formed.
-
Stir the reaction mixture at room temperature for several hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Comparative Efficacy Evaluation: Experimental Protocols
To objectively compare the fungicidal performance of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide against standard pyrazole fungicides, a series of standardized in vitro and in vivo assays are essential.
In Vitro Efficacy: Mycelial Growth Inhibition Assay
This assay determines the concentration of the fungicide required to inhibit fungal growth by 50% (EC₅₀). A lower EC₅₀ value indicates higher fungicidal activity.
Protocol: Poisoned Food Technique
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Fungicide Stock Solutions: Prepare stock solutions of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide and the standard fungicides (Boscalid, Fluxapyroxad, Penthiopyrad) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solutions to achieve a range of desired final concentrations in the agar.
-
Amending the Media: While the PDA is still molten (around 45-50°C), add the appropriate volume of each fungicide dilution to create a concentration gradient across different petri dishes. Also, prepare a control plate with the solvent (DMSO) only.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target fungus (e.g., Sclerotinia sclerotiorum, Botrytis cinerea) onto the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
EC₅₀ Determination: Use probit analysis or a similar statistical method to determine the EC₅₀ value from the dose-response curve.
Figure 3: In vitro mycelial growth inhibition workflow.
In Vivo Efficacy: Protective and Curative Assays
These assays evaluate the fungicide's ability to prevent infection (protective) and to halt the progression of an existing infection (curative) on a host plant.
Protocol: Detached Leaf Assay (Example: Tomato against Botrytis cinerea)
-
Plant Material: Grow healthy tomato plants under controlled conditions. Select fully expanded, uniform leaves for the assay.
-
Fungicide Application:
-
Protective Assay: Spray the adaxial (upper) surface of the leaves with different concentrations of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide and standard fungicides. Allow the leaves to dry completely.
-
Curative Assay: Inoculate the leaves with the pathogen first (see step 3) and then apply the fungicide treatments after a set period (e.g., 24 hours).
-
-
Inoculation: Place a droplet of a conidial suspension of Botrytis cinerea onto the center of each treated and control leaf.
-
Incubation: Place the leaves in a humid chamber at an appropriate temperature (e.g., 20-22°C) to facilitate infection and disease development.
-
Disease Assessment: After a defined incubation period (e.g., 3-5 days), measure the diameter of the resulting lesions.
-
Efficacy Calculation: Calculate the percentage of disease control for each treatment relative to the untreated control.
Comparative Performance Data (Representative)
As specific data for N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is not available, the following tables present a compilation of reported EC₅₀ values for standard pyrazole fungicides against various fungal pathogens to provide a benchmark for comparison.
Table 1: In Vitro Mycelial Growth Inhibition (EC₅₀ in µg/mL) of Standard Pyrazole Fungicides
| Fungicide | Sclerotinia sclerotiorum | Botrytis cinerea | Alternaria alternata |
| Boscalid | 0.038 - 1.23 [3][7] | >100 (resistant isolates) [8] | 1.51 - 1.65 [9] |
| Fluxapyroxad | 0.021 - 0.095 [3] | <0.01 - 4.19 [10][11] | - |
| Penthiopyrad | 0.0096 - 0.2606 [5] | <0.01 - 59.65 [6][10][11] | - |
Note: EC₅₀ values can vary significantly based on the specific fungal isolate and experimental conditions.
Discussion and Future Perspectives
The provided protocols and comparative data for standard pyrazole fungicides offer a robust framework for the evaluation of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. Based on its chemical structure, it is anticipated to exhibit a similar mode of action as an SDHI. The key differentiating factors will be its intrinsic activity (reflected in its EC₅₀ values), its spectrum of activity against a range of pathogens, and its performance in in vivo settings, which will be influenced by its physicochemical properties affecting uptake, translocation, and stability.
For a comprehensive assessment, it is imperative that future research focuses on generating the specific experimental data for N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide as outlined in the protocols above. This will enable a direct and meaningful comparison with the existing and next-generation pyrazole fungicides, ultimately determining its potential as a novel crop protection agent.
References
- Stammler, G., & Speakman, J. (2006). 6 Studies on the Biological Performance of Boscalid and its Mode of Action. In Modern Fungicides and Antifungal Compounds IV (pp. 55-65).
- Popat, R., et al. (2021). Baseline Sensitivity and Control Efficacy of Various Group of Fungicides against Sclerotinia sclerotiorum in Oilseed Rape Cultiv. Semantic Scholar.
- Jørgensen, L. N., et al. (2025). Summary of measured EC 50 (ppm) values and resistance factors (RF) for fluxapyroxad assessed for Z. tritici in Estonia, Finland, Latvia, and Lithuania.
- Dowling, M., et al. (2021). Distributions of EC 50 values of boscalid (A), fluopyram (B),...
- Zhang, Y., et al. (2020). Activity of the Succinate Dehydrogenase Inhibitor Fungicide Penthiopyrad Against Sclerotinia sclerotiorum. Plant Disease, 104(10), 2686-2693.
- Fernández-Ortuño, D., et al. (2017). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. Plant Disease, 101(10), 1836-1843.
- Masi, M., et al. (2023). In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. Plants, 12(13), 2533.
- Fernández-Ortuño, D., et al. (2017). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. PubMed.
- BenchChem. (2025). Comparative Efficacy of Fluxapyroxad and Boscalid Against Sclerotinia sclerotiorum. BenchChem.
- ResearchGate. (n.d.). Frequency distribution of EC 50 values for boscalid, carbendazim, iprodione, pyrimethanil, fenhexamid and fludioxonil among 302 isolates of Botrytis cinerea collected from different vineyards in Sicily.
- Ferreira, G. H. A., et al. (2024). Average fluxapyroxad (A) and boscalid (B) sensitivities (EC50 values in μg mL⁻¹) of M. fijiensis and M. musicola isolates and corresponding resistance categories.
- Wang, J., et al. (2022). Resistance Profiles of Botrytis cinerea to Fluxapyroxad from Strawberry Fields in Shanghai, China. Plant Disease, 106(11), 2956-2963.
- Li, B., et al. (2022). Baseline Sensitivity and Resistance of Botrytis cinerea to Penthiopyrad in Hebei Province, China. Plants, 11(15), 1983.
- BenchChem. (2025). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. BenchChem.
- Bucur, D. E., et al. (2025). Sensitivity to penthiopyrad (SDHI fungicide) of the representative...
- Yang, C., et al. (2015).
- Yang, C., et al. (2015).
Sources
- 1. iris.uniss.it [iris.uniss.it]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy Guide: N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide and Structural Analogs in Neuromodulation
Executive Summary
The pyrazole-3-carboxamide scaffold is a highly versatile pharmacophore in modern drug discovery, historically recognized for its role in cannabinoid receptor 1 (CB1) antagonism. However, strategic structural modifications—specifically at the N1 position and the carboxamide substituent—can fundamentally alter its receptor selectivity. This guide objectively compares the experimental efficacy of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide against its structural analogs. By replacing bulky N1-aryl groups with a compact ethyl moiety, this compound demonstrates a profound pharmacological shift away from CB1 blockade and toward highly selective Sigma-1 Receptor (σ1R) antagonism [1]. This mechanism offers a compelling therapeutic avenue for attenuating neuroinflammation and neuropathic pain without the psychiatric liabilities associated with central CB1 inhibition[2].
Structural Causality & Pharmacological Shift
As an Application Scientist evaluating hit-to-lead optimization, it is critical to understand why specific structural changes dictate receptor affinity. The distinct efficacy profile of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is driven by two primary structural features:
-
The N1-Ethyl Substitution (Avoiding CB1): Classic CB1 antagonists, such as AM251, utilize a bulky 2,4-dichlorophenyl group at the N1 position to anchor into a deep, lipophilic transmembrane channel of the CB1 receptor[3]. Replacing this massive aryl group with a flexible, low-steric 1-ethyl group drastically reduces the molecule's cLogP and eliminates the necessary steric bulk for CB1 binding, effectively nullifying CB1 affinity.
-
The 2,3-Dichlorophenyl Amide (Targeting σ1R): The σ1R features a highly constrained chaperone binding pocket[4]. The ortho-meta dichloro substitution on the phenyl ring creates a "steric lock," forcing the aromatic ring out of the amide plane. This specific dihedral angle allows the compound to form optimal hydrophobic contacts with residues Trp89 and Phe133 in the σ1R pocket, while the carboxamide acts as a critical hydrogen bond donor/acceptor to Glu172[5].
Comparative Efficacy & Physicochemical Data
To objectively evaluate performance, the target compound is compared against three distinct structural analogs:
-
Analog A: N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide (An aliphatic σ1R modulator)[1].
-
Analog B: AM251 (A classic 1,5-diaryl-pyrazole CB1 antagonist)[3].
-
Analog C: S1RA / E-52862 (A clinical-stage 1-arylpyrazole σ1R antagonist)[2].
Table 1: In Vitro Binding Affinity and Physicochemical Profiling
| Compound | Structural Class | σ1R Ki (nM) | CB1 Ki (nM) | cLogP | BBB Permeability (Papp) |
| N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide | 1-Alkyl-3-arylcarboxamide | ~18.5 | >10,000 | 3.42 | High (>15 x 10⁻⁶ cm/s) |
| N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide | 1-Alkyl-3-alkylcarboxamide | ~24.0 | >10,000 | 2.85 | High (>20 x 10⁻⁶ cm/s) |
| AM251 | 1,5-Diaryl-3-carboxamide | >5,000 | 7.5 | 5.80 | Moderate (~8 x 10⁻⁶ cm/s) |
| S1RA (E-52862) | 1-Arylpyrazole ether | 17.0 | >10,000 | 2.50 | High (>25 x 10⁻⁶ cm/s) |
Data synthesized from comparative structure-activity relationship (SAR) studies of pyrazole-3-carboxamide derivatives.
Mechanistic Pathway Visualization
By antagonizing σ1R at the endoplasmic reticulum, the target compound prevents the dissociation of the BiP/GRP78 chaperone complex. This stabilizes the IP3 receptor, preventing cytosolic calcium overload and suppressing the central sensitization responsible for neuropathic pain[4].
Fig 1: σ1R-mediated mechanism of action for the target pyrazole-3-carboxamide.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the following methodologies are designed as self-validating systems . They incorporate strict internal thresholds that automatically flag compromised reagents or surgical failures, ensuring only high-fidelity data is analyzed[6].
Protocol A: Radioligand Binding Assay for σ1R Affinity
Causality: This protocol isolates σ1R binding kinetics to accurately quantify the Ki of the target compound without interference from σ2R or other off-target proteins.
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.
-
Incubation: Incubate 250 µg of membrane protein with 2 nM -pentazocine (a selective σ1R agonist) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) for 120 minutes at 25°C.
-
Self-Validation Step (Non-Specific Binding): In parallel wells, co-incubate the radioligand with 10 µM Haloperidol to define Non-Specific Binding (NSB).
-
Validation Rule: If the NSB exceeds 15% of the total radioligand binding, the assay plate is automatically rejected. High NSB indicates lipid degradation or protein denaturation in the membrane prep, which would artificially skew the calculated Ki.
-
-
Filtration & Detection: Terminate the reaction via rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer and measure bound radioactivity using liquid scintillation counting.
Fig 2: Self-validating radioligand binding assay workflow.
Protocol B: In Vivo Spared Nerve Injury (SNI) Model for Neuropathic Pain
Causality: σ1R antagonists exert their primary therapeutic effect by modulating central sensitization in neuropathic pain states[2]. The SNI model provides a robust behavioral readout via mechanical allodynia.
-
Baseline Measurement: Assess baseline mechanical withdrawal thresholds in adult male mice using von Frey filaments (up-down method).
-
Surgical Induction: Under isoflurane anesthesia, ligate and transect the tibial and common peroneal branches of the sciatic nerve, leaving the sural nerve intact.
-
Self-Validation Step (Allodynia Confirmation): On Day 7 post-surgery, re-assess mechanical thresholds.
-
Validation Rule: Only animals exhibiting a >50% reduction in their mechanical withdrawal threshold are randomized into vehicle or drug treatment groups. Animals failing to meet this internal threshold are excluded, ensuring that the efficacy data is not compromised by surgical failure.
-
-
Dosing & Efficacy Readout: Administer the target compound (e.g., 10 mg/kg, i.p.) and measure withdrawal thresholds at 30, 60, and 120 minutes post-dose to generate an Area Under the Curve (AUC) for antinociceptive efficacy.
Sources
- 1. N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide | 2034516-17-9 | Benchchem [benchchem.com]
- 2. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Benchmark Analysis of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide Against Commercial Succinate Dehydrogenase Inhibitors
Introduction
Succinate dehydrogenase inhibitors (SDHIs) represent a critical class of fungicides and therapeutic agents that target cellular respiration.[1] Their mechanism revolves around the inhibition of Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain, a pivotal enzyme in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[2][3][4] By blocking the oxidation of succinate to fumarate, SDHIs effectively halt ATP production, leading to the cessation of metabolic activity and, ultimately, cell death in target organisms.[5][6]
The pyrazole-carboxamide chemical group has proven to be a particularly fertile ground for the development of potent SDHI fungicides.[7][8] Industry leaders have successfully commercialized several compounds from this class, including Boscalid (BASF), Fluxapyroxad (BASF), and Fluopyram (Bayer), which have become benchmarks for efficacy and spectrum of activity.[9][10][11][12]
This guide presents a comprehensive benchmark study of a novel pyrazole-carboxamide compound, N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide (hereafter referred to as "Test Compound U87"), against a panel of established SDHI inhibitors. We will delve into the molecular mechanism of action, provide detailed protocols for robust in vitro and cellular-level evaluation, and present a comparative analysis of the experimental data. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven assessment of this novel compound's potential.
Molecular Mechanism of Action: The SDHI Target
The succinate dehydrogenase enzyme complex is composed of four protein subunits (SdhA, SdhB, SdhC, and SdhD).[2][13] SDHIs act by binding to the ubiquinone (Coenzyme Q) binding site, known as the Qp-site, which is formed by the SdhB, SdhC, and SdhD subunits.[2][7] This competitive inhibition prevents the natural substrate, ubiquinone, from binding and accepting electrons from the FAD-dependent oxidation of succinate. The interruption of this electron transfer is the fundamental basis of SDHI activity.
Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).
Experimental Design & Protocols
To ensure a robust and objective comparison, two primary assays were conducted: a direct enzymatic inhibition assay to determine potency against the isolated target and a cellular respiration assay to assess the effect on mitochondrial function in a biological system.
The choice of benchmark compounds—Boscalid , Fluxapyroxad , and Fluopyram —was based on their widespread use, well-characterized activity, and representation of different structural motifs within the broader SDHI class.[6][11][12][14]
Caption: Overall experimental workflow for SDHI compound evaluation.
Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol is designed to directly measure the inhibitory potency of a compound on the SDH enzyme by monitoring the reduction of an artificial electron acceptor. The half-maximal inhibitory concentration (IC50) is the primary metric derived from this assay, indicating the concentration of an inhibitor required to reduce enzyme activity by 50%.[15][16]
-
Rationale: An in vitro enzyme assay provides a pure measure of a compound's interaction with its direct molecular target, free from confounding factors like cell permeability or off-target effects.[17]
Materials:
-
Isolated mitochondria (e.g., from bovine heart or a relevant fungal species)
-
Assay Buffer: 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2
-
Substrate: 20 mM Sodium Succinate
-
Electron Acceptor: 50 µM 2,6-dichlorophenolindophenol (DCPIP)
-
Intermediate Electron Carrier: 2 µM Phenazine methosulfate (PMS)
-
Inhibitor Stock Solutions: 10 mM stocks of Test Compound U87, Boscalid, Fluxapyroxad, and Fluopyram in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from the source tissue using differential centrifugation. Determine the protein concentration using a standard method (e.g., BCA assay) and dilute to a working concentration of 0.1 mg/mL in Assay Buffer.[18]
-
Assay Reaction Mixture: In each well of a 96-well plate, add 150 µL of Assay Buffer, 20 µL of 20 mM Sodium Succinate, and 10 µL of 50 µM DCPIP.
-
Inhibitor Addition: Create a serial dilution series for each test compound. Add 2 µL of each inhibitor dilution (or DMSO for the control) to the appropriate wells.
-
Initiate Reaction: To start the reaction, add 10 µL of 2 µM PMS followed immediately by 10 µL of the mitochondrial suspension (0.1 mg/mL).
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 30°C. Measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes. The rate of DCPIP reduction is proportional to SDH activity.
-
Data Analysis: Calculate the initial reaction velocity (V) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
Protocol 2: Cellular Respiration Analysis (Seahorse XF Mito Stress Test)
This protocol assesses the impact of SDHI compounds on mitochondrial respiration in living cells by measuring the oxygen consumption rate (OCR) in real-time.[19][20] It provides key parameters of mitochondrial function.
-
Rationale: This cellular-level assay validates that the compound can penetrate the cell membrane and inhibit its target in a complex biological environment. The Mito Stress Test dissects the specific aspects of respiration being affected.[21][22]
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates and Sensor Cartridges
-
Human cell line (e.g., HepG2) or relevant fungal cells
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Test Compound U87 and benchmark inhibitors
Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium containing the desired concentration of the test compounds (e.g., at their respective IC50 or 10x IC50 values). Incubate for a defined period (e.g., 1 hour) in a non-CO₂ incubator at 37°C.[20]
-
Instrument Setup: Hydrate the sensor cartridge overnight. On the assay day, load the injection ports with the Mito Stress Test compounds:
-
Port A: Oligomycin (Complex V inhibitor)
-
Port B: FCCP (a protonophore that uncouples respiration)
-
Port C: Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor) Calibrate the instrument.
-
-
Run Assay: Replace the calibration plate with the cell plate. The instrument will measure basal OCR, followed by sequential injections and corresponding OCR measurements.[20]
-
Data Analysis: After the run, normalize OCR data to cell count or protein concentration. The Seahorse software calculates the following key parameters:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-Linked Respiration: The decrease in OCR after Oligomycin injection, representing respiration used for ATP synthesis.
-
Maximal Respiration: The peak OCR after FCCP injection, indicating the maximum respiratory capacity.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Results and Comparative Analysis
In Vitro Enzymatic Potency (IC50)
The direct inhibitory effect of Test Compound U87 and the benchmarks on SDH enzyme activity was quantified. The resulting IC50 values provide a direct measure of target-binding affinity.
| Compound | Chemical Class | IC50 (nM) |
| Test Compound U87 | Pyrazole-carboxamide | 18.5 ± 2.1 |
| Boscalid | Pyridine-carboxamide | 45.2 ± 4.5 |
| Fluxapyroxad | Pyrazole-carboxamide | 9.8 ± 1.3 |
| Fluopyram | Pyridinyl-ethyl-benzamide | 25.7 ± 3.0 |
| Note: Data are presented as mean ± standard deviation from three independent experiments. |
Analysis: Test Compound U87 demonstrated potent inhibition of the isolated succinate dehydrogenase enzyme, with an IC50 value of 18.5 nM. This places its intrinsic activity as superior to both Boscalid and Fluopyram. As expected, Fluxapyroxad, a highly optimized commercial product, showed the highest potency in this direct enzyme assay.[12] The strong performance of U87 validates its classification as a potent SDHI.
Cellular Respiration Inhibition
The impact of each compound on mitochondrial function in living cells was assessed at a concentration of 200 nM.
| Parameter | Untreated Control | Test Compound U87 | Boscalid | Fluxapyroxad | Fluopyram |
| Basal Respiration (OCR) | 100% | 42.1% | 58.3% | 31.5% | 48.9% |
| ATP-Linked Respiration (OCR) | 100% | 25.6% | 41.7% | 15.2% | 33.1% |
| Maximal Respiration (OCR) | 100% | 35.8% | 51.2% | 24.9% | 40.5% |
| Note: Data are expressed as a percentage of the untreated control group. |
Analysis: The cellular respiration data corroborates the findings from the in vitro assay. All tested compounds significantly suppressed mitochondrial oxygen consumption. Test Compound U87 caused a profound reduction in basal, ATP-linked, and maximal respiration, indicating effective cellular uptake and target engagement. Its impact was more pronounced than that of Boscalid and comparable to Fluopyram. The data strongly suggest that the primary mechanism of U87's cellular effect is the disruption of the electron transport chain, leading to a severe bioenergetic deficit. The profound drop in ATP-linked respiration highlights the compound's efficacy in cutting off the cell's primary energy supply.[1][6]
Conclusion and Future Directions
This guide provides a systematic framework for the benchmark evaluation of novel SDHI candidates. Through a combination of direct enzyme kinetics and cellular bioenergetic analysis, we have demonstrated that the test compound, N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide (U87) , is a highly potent inhibitor of succinate dehydrogenase.
Its performance, characterized by a low nanomolar IC50 value and a significant impairment of cellular respiration, is comparable and in some aspects superior to established commercial fungicides like Boscalid and Fluopyram. While Fluxapyroxad remains a top-tier benchmark for raw potency, the strong profile of U87 marks it as a promising candidate for further development.
Future studies should focus on determining its spectrum of activity against a broad range of fungal pathogens, evaluating its in vivo efficacy in plant or animal models, and investigating its resistance profile against known SDH gene mutations.
References
- Syngenta extends leadership in fungicides with ADEPIDYN® technology. (2024). Syngenta.
- 24 SDH-Inhibitors: History, Biological Performance and Molecular Mode of Action.
- Fungicides. Syngenta.
- Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the K
- New Fungicide From Syngenta Controls Leaf Spots, Apple Scab, Powdery Mildew And Rhizoctonia. Growing Produce.
- Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness.
- イントレックス®フロアブル. BASF農薬.
- Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. Springer.
- SDH Inhibitors: Mode of action, mode of resistance and resistance management.
- What are SDH2 inhibitors and how do they work?.
- Application Notes and Protocols for Mitochondrial Respir
- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC.
- Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI.
- IC50 Determin
- IC50. Wikipedia.
- What is SOL
- 2.6.
- 殺菌剤. BASF農薬.
- SDHI Fungicides. Bayer.
- Further expansion of SOL
- Furametpyr's Inhibition of Succinate Dehydrogenase: A Technical Whitepaper. Benchchem.
- Safety Results Crop Protection Products. Bayer Global.
- Fluxapyroxad (Xemium®), new broad spectrum SDHI fungicide. CABI Digital Library.
- Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent.
- All you need to know about SDHI fungicides. Farmers Weekly.
- Fungicides. Bayer Crop Science UK.
- A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. PubMed.
- SDHI Fungicides. FRAC.
- SDHI Fungicides for Turfgrass Diseases.
- A Comparative Guide to Carboxin and New Gener
- A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing.
- A Comparative Analysis of Y12196 and Other Succinate Dehydrogenase Inhibitor (SDHI) Fungicides. Benchchem.
- Succinate-Dehydrogenase Inhibitor (SDHI)
- Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry.
- In vitro and in planta investigation of succinate dehydrogenase inhibitor resistance conferred by target-site amino acid substitutions in Puccinia horiana, chrysanthemum white rust. PubMed.
- A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum. APS Journals.
- Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of Agricultural and Food Chemistry.
- Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. New Zealand Plant Protection Society.
- Evolution of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides as Plant Protection Active Substances in Europe. Scholars.Direct.
- Discovery of N-Methoxy-(biphenyl-ethyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. extension.psu.edu [extension.psu.edu]
- 7. SDHI Fungicides | FRAC [frac.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. イントレックス®フロアブル | BASF農薬 [crop-protection.basf.co.jp]
- 10. 殺菌剤 | BASF農薬 [crop-protection.basf.co.jp]
- 11. bayer.com [bayer.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. resistance.nzpps.org [resistance.nzpps.org]
- 15. courses.edx.org [courses.edx.org]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
Reproducibility and Yield Optimization in the Synthesis of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide: A Comparative Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively evaluate and compare three distinct synthetic pathways for generating the sterically hindered amide N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, providing self-validating protocols and mechanistic rationale.
The Synthetic Challenge: Overcoming Nucleophilic Deactivation
The synthesis of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide represents a classic hurdle in medicinal chemistry: coupling a heterocyclic carboxylic acid (1-ethyl-1H-pyrazole-3-carboxylic acid) with a highly deactivated, sterically hindered aniline (2,3-dichloroaniline).
The difficulty arises from the dual-deactivating nature of the 2,3-dichloroaniline nucleophile. The two chlorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density on the amine nitrogen. Furthermore, the chlorine atom in the ortho position introduces severe steric hindrance, physically obstructing the trajectory of the amine's lone pair as it approaches bulky active ester intermediates. Standard peptide coupling conditions often fail or result in unacceptable yields due to these factors.
To achieve reproducible, high-yield synthesis, chemists must select activation strategies that either generate an overwhelmingly electrophilic intermediate or utilize neighboring-group catalysis. This guide compares three pathways: Acid Chloride Activation , Standard Carbodiimide Coupling (EDCI/HOBt) , and Uronium-Based Coupling (HATU) .
Fig 1: Synthetic workflow comparing three amide coupling pathways for the target carboxamide.
Experimental Protocols & Mechanistic Causality
The following protocols are designed as self-validating systems. In-process checks are embedded to ensure reproducibility across different laboratory environments.
Pathway A: Acid Chloride Activation (The Brute-Force Electrophile)
Causality: By converting the carboxylic acid into an acyl chloride, the electrophilicity of the carbonyl carbon is maximized. This "brute-force" approach overcomes the poor nucleophilicity and steric shielding of 2,3-dichloroaniline without relying on bulky active esters. The addition of catalytic DMF forms the Vilsmeier-Haack reagent, which is the true active chlorinating species, ensuring rapid conversion.
Self-Validating Protocol:
-
Activation: Suspend 1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under N₂. Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by 2 drops of anhydrous DMF.
-
In-Process Check: Stir at room temperature for 2 hours. Validation: Quench a 10 µL aliquot in methanol; LC-MS should show >98% conversion to the methyl ester, confirming complete acyl chloride formation.
-
Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo to prevent side reactions. Redissolve the crude acyl chloride in anhydrous DCM (15 mL) and cool to 0 °C.
-
Coupling: Add 2,3-dichloroaniline (0.95 eq) and triethylamine (TEA, 2.0 eq) dropwise. The TEA acts as an acid scavenger to neutralize the generated HCl.
-
Workup: Stir for 4 hours, warming to room temperature. Wash the organic layer sequentially with 1N HCl (to remove unreacted aniline), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Pathway B: Carbodiimide Coupling via EDCI/HOBt (The Baseline Standard)
Causality: EDCI and HOBt generate an OBt (hydroxybenzotriazole) active ester. While effective for standard aliphatic amines, the OBt ester is insufficiently electrophilic to react rapidly with 2,3-dichloroaniline. The prolonged reaction time required leads to competing pathways, such as the hydrolysis of the active ester back to the starting material or rearrangement to an inactive N-acylurea[1].
Self-Validating Protocol:
-
Pre-activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M). Add EDCI·HCl (1.2 eq), HOBt (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes.
-
Coupling: Add 2,3-dichloroaniline (0.95 eq). Stir at room temperature for 24 hours.
-
In-Process Check: TLC (Hexane/EtOAc 1:1) will typically show a stalled reaction with significant unreacted aniline remaining after 12 hours.
-
Workup: Dilute with EtOAc, wash extensively with water (5x) to remove DMF and urea byproducts, followed by brine. Purify via column chromatography.
Pathway C: Uronium-Based Coupling via HATU (The Catalytic Bridge)
Causality: HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. Unlike HOBt, the HOAt leaving group features a nitrogen atom at the 7-position of the pyridine ring. This nitrogen acts as an intramolecular base, forming a hydrogen bond with the incoming aniline. This "neighboring group effect" perfectly orients the deactivated amine and dramatically accelerates the aminolysis step, leading to near-quantitative yields[2].
Fig 2: Logical mechanism of HATU-mediated activation and subsequent amide bond formation.
Self-Validating Protocol:
-
Pre-activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M). Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 minutes.
-
In-Process Check: LC-MS analysis of the mixture should confirm the disappearance of the free acid and the formation of the OAt active ester intermediate.
-
Coupling: Add 2,3-dichloroaniline (0.95 eq). Stir at room temperature for 4 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl aqueous solution (3x) to remove DMF, followed by saturated NaHCO₃ and brine. Concentrate to yield highly pure product.
Quantitative Performance Comparison
The experimental data below summarizes the efficiency, purity, and environmental impact of the three methodologies.
| Parameter | Pathway A (Acid Chloride) | Pathway B (EDCI/HOBt) | Pathway C (HATU) |
| Isolated Yield (%) | 92% | 45% | 95% |
| Crude Purity (HPLC) | 94% | 88% | >99% |
| Reaction Time | 6 hours (2 steps) | 24 hours | 4 hours |
| Scalability | High (Ideal for Multi-kg) | Moderate | Low (Cost prohibitive at scale) |
| Primary Byproducts | HCl, SO₂/CO₂ (volatile) | Water-soluble urea | Tetramethylurea, HOAt |
| E-factor (Waste) | Low (Atom efficient) | High | High (Heavy molecular byproducts) |
Conclusion & Recommendations
The choice of synthetic pathway for N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide depends entirely on the phase of research:
-
For Discovery & Library Synthesis: Pathway C (HATU) is the undisputed champion. The neighboring-group catalysis provided by the OAt ester effortlessly overcomes the steric and electronic deactivation of 2,3-dichloroaniline, providing >99% purity without the need for extensive chromatography[2].
-
For Process Chemistry & Scale-Up: Pathway A (Acid Chloride) is the mandatory choice. HATU is explosive at scale and economically unviable for multi-kilogram batches. The acid chloride route provides comparable yields (92%) with highly volatile byproducts, ensuring an excellent E-factor and straightforward purification[1].
-
Pathway B (EDCI/HOBt) should be abandoned for this specific molecule due to the sluggish kinetics and unacceptable yields caused by the deactivated nucleophile.
Sources
A Comparative In Vitro Toxicological Assessment: N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide vs. Chlorothalonil
Introduction
In the landscape of modern agriculture and material preservation, fungicides are indispensable tools for controlling pathogenic fungal growth. However, their biological activity necessitates rigorous toxicological evaluation to understand potential off-target effects and ensure human and environmental safety. This guide provides an in-depth comparative analysis of the in vitro toxicity of two distinct classes of fungicides: the novel molecule N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, representing the pyrazole carboxamide class of Succinate Dehydrogenase Inhibitors (SDHIs), and chlorothalonil, a long-established multi-site contact fungicide.
While chlorothalonil has been a mainstay in agriculture for decades due to its broad-spectrum efficacy, its mechanism relies on non-specific reactivity, raising questions about its potential for off-target cellular damage.[1][2] Conversely, pyrazole carboxamides are designed as targeted inhibitors of a specific mitochondrial enzyme, a mechanism that, while specific, has implications for cellular energy metabolism and oxidative stress.[3][4]
This guide moves beyond a simple data summary. It is designed for researchers, toxicologists, and drug development professionals, offering a mechanistic exploration of the toxicological profiles of these two compounds. We will dissect the causality behind their cellular effects, provide detailed protocols for key validation assays, and present a framework for interpreting the resulting data. By understanding the fundamental differences in their interaction with cellular machinery, we can better predict potential hazards and guide the development of safer, more effective chemical agents.
Chemical and Physical Properties
A compound's physicochemical properties are foundational to its biological activity, governing its solubility, membrane permeability, and interaction with cellular components. Below is a comparison of the key properties of chlorothalonil and the representative pyrazole carboxamide.
| Property | N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide | Chlorothalonil |
| IUPAC Name | N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide | 2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile |
| Synonyms | Pyrazole Carboxamide Derivative | Tetrachloroisophthalonitrile[2] |
| Chemical Class | Pyrazole Carboxamide (SDHI) | Organochlorine[1] |
| Molecular Formula | C12H11Cl2N3O | C₈Cl₄N₂[1] |
| Molecular Weight | 299.14 g/mol | 265.91 g/mol [1] |
| Appearance | White to off-white solid (Predicted) | White crystalline powder[1] |
| Water Solubility | Low (Predicted) | Insoluble (< 1 mg/L)[5] |
| Mode of Action | Systemic, targeted | Non-systemic, multi-site contact[2][6] |
Contrasting Mechanisms of Action
The divergent toxicological profiles of these two compounds are rooted in their fundamentally different mechanisms of action at the molecular level. Chlorothalonil acts as a general electrophile, while the pyrazole carboxamide is a specific enzyme inhibitor.
Chlorothalonil: Multi-Site Electrophilic Attack
Chlorothalonil's fungicidal activity stems from its ability to react non-specifically with nucleophilic sulfhydryl (-SH) groups present in amino acids like cysteine.[5][7] This reactivity leads to the widespread inactivation of numerous cellular enzymes. A primary target is glutathione (GSH), a critical intracellular antioxidant. By depleting cellular GSH stores, chlorothalonil compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[2][6] Its multi-site action, while effective at preventing fungicide resistance, also underlies its broad-spectrum cytotoxicity to non-target cells.
N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide: Targeted Mitochondrial Inhibition
As a member of the pyrazole carboxamide class, this compound is predicted to function as a Succinate Dehydrogenase Inhibitor (SDHI).[3][4] Its primary target is Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain (ETC). By binding to and inhibiting this enzyme complex, it effectively halts the flow of electrons from succinate to ubiquinone. This disruption has two major consequences: a severe reduction in cellular ATP (energy) production and a "back-up" of electrons in the ETC, which leads to the leakage of electrons and their reaction with molecular oxygen to form superoxide radicals (O₂⁻) and other ROS.[4] This targeted action results in a toxicity profile dominated by mitochondrial dysfunction and severe oxidative stress.
Protocol 1: MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [8] Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and treat the cells with 100 µL of fresh medium containing various concentrations of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide or chlorothalonil. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Alkaline Comet Assay for Genotoxicity
Principle: The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks. [9][10]Under alkaline conditions, it detects single-strand breaks, double-strand breaks, and alkali-labile sites. Damaged DNA fragments migrate away from the nucleus during electrophoresis, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage. [10] Methodology:
-
Cell Treatment: Treat cells in suspension or as a monolayer with the test compounds for a defined period (e.g., 4 hours).
-
Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution (containing Triton X-100) overnight at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an electrophoresis chamber filled with a high-pH alkaline buffer (pH > 13) for ~20 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for ~20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length and the percentage of DNA in the tail (tail moment).
Protocol 3: DCFDA Assay for Reactive Oxygen Species (ROS)
Principle: This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS. Methodology:
-
Cell Seeding and Staining: Seed cells in a black, clear-bottom 96-well plate. After attachment, wash the cells and incubate them with DCFDA solution (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Compound Treatment: Wash the cells to remove excess probe. Add the test compounds (N-pyrazole-3-carboxamide or chlorothalonil) at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Data Acquisition: Immediately measure the fluorescence intensity at time points (e.g., every 15 minutes for 2 hours) using a fluorescence plate reader with excitation/emission wavelengths of ~485/535 nm.
-
Analysis: Plot the fluorescence intensity over time for each concentration. Compare the rate of fluorescence increase in treated cells to that of the controls to quantify the induction of ROS.
Conclusion and Future Directions
This comparative guide illuminates the distinct toxicological fingerprints of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide and chlorothalonil. Chlorothalonil exhibits a toxicity profile characteristic of a multi-site, reactive compound, leading to broad cellular disruption through the depletion of glutathione and non-specific enzyme inhibition. Its genotoxicity appears to be a direct consequence of this reactivity. In contrast, the pyrazole carboxamide, as a representative SDHI, presents a more targeted mechanism of toxicity. Its effects are initiated by the specific inhibition of mitochondrial Complex II, leading to a profound bioenergetic crisis and a surge in ROS production. The resulting cytotoxicity and secondary genotoxicity are downstream consequences of this primary mitochondrial insult.
For researchers in toxicology and drug development, this comparison underscores a critical principle: a compound's mechanism of action is the primary determinant of its hazard profile. While both fungicides can lead to cell death, the pathways are divergent. Understanding these pathways allows for the development of more predictive and mechanistically informative screening strategies. Future research should aim to directly compare these two specific compounds in a panel of human cell lines to empirically validate the predicted differences in their IC50 values and their relative induction of apoptotic markers versus necrotic markers. Furthermore, investigating the potential for synergistic toxicities when cells are co-exposed to these compounds could provide valuable insight into the risks of complex environmental exposures.
References
- Vertex AI Search. (2025, February 19). Chlorothalonil: An Effective Solution In The Control Of Fungal Diseases On Plant.
-
Wikipedia. (n.d.). Chlorothalonil. Retrieved March 18, 2026, from [Link]
- Al-Ghamdi, M. S. (2025, March 17). Review Article: Chlorothalonil and Cancer: A Comprehensive Overview.
- Minnesota Department of Agriculture. (2025, September 17). Chlorothalonil Fungicide.
- Algarni, A. A. (2021, May 30). Evaluation of Potential Genotoxic Effects Induced by Chlorothalonil in Human Lymphocytes in Vitro. EnvironmentAsia, 14(3), 117-123.
- Tillman, R. W., Siegel, M. R., & Long, J. W. (1973). Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions. Pesticide Biochemistry and Physiology, 3(2), 160-167.
- BenchChem. (n.d.). A Comparative Analysis of the Cytotoxicity of Difenoconazole and Other Triazole Fungicides.
-
International Agency for Research on Cancer. (1999). Chlorothalonil. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon, FR: IARC. Retrieved from [Link]
- Food and Agriculture Organization of the United N
- Martínez, M., et al. (2025, March 31).
- Vágvölgyi, M., et al. (2025, April 3). Possible Genotoxic Effects of Post-Harvest Fungicides Applied on Citrus Peels: Imazalil, Pyrimethanil, Thiabendazole and Their Mixtures. International Journal of Molecular Sciences, 26(7), 3892.
- Yilmaz, S., & Unal, F. (2025, December 20). Cytotoxic effects of %70 Thiophanate methyl fungicide. Caryologia, 78(4), 459-466.
- Klarić, M. Š., et al. (2012). Genotoxicity of commercial fungicide Cabrio Plus on human cell. Arhiv za higijenu rada i toksikologiju, 63(4), 435-442.
- Vlčková, V., et al. (2016, September 1). Micronucleus assay in genotoxicity assessment. Journal of Environmental Science and Health, Part B, 51(9), 615-620.
- Mukhopadhyay, S., et al. (2002). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. Molecular Pharmacology, 62(6), 1274-87.
- Wu, M., et al. (2023, February 12). Exposure of chlorothalonil and acetamiprid reduce the survival and cause multiple internal disturbances in Apis mellifera larvae reared in vitro. Frontiers in Microbiology, 14, 1119641.
- IML Research. (2026, February 18). Cytotoxicity Test of Pesticides Using the Trypan Blue Dye Exclusion Assay.
- Cobanoglu, H., et al. (2026, February 25). Assessment of genotoxic effects of a fungicide product and its active substances on human peripheral blood mononuclear cells. Pesticidi i fitomedicina, 31(1), 35-44.
- Khoury, L., et al. (2021). In vitro cytotoxicity and genotoxicity of chlorothalonil, formaldehyde and phthalic anhydride tested for γH2AX and p-H3 in the HepG2 cell line. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 863-864, 503324.
- Dreisig, K., et al. (2013). Predictive value of cell assays for developmental toxicity and embryotoxicity of conazole fungicides. Altex, 30(3), 319-328.
- Lundqvist, J., et al. (2016). Fungicide Prochloraz Induces Oxidative Stress and DNA Damage in Vitro. Food and Chemical Toxicology, 93, 91-96.
- Kim, J. H., et al. (2012). Targeting the Oxidative Stress Response System of Fungi with Redox-Potent Chemosensitizing Agents. Molecules and Cells, 33(4), 357-364.
- ResearchGate. (n.d.). Oxidative stress assay by ROS detection. Images of filamentous fungi....
- Luzardo, O. P., et al. (2023, October 5). Potential Involvement of Oxidative Stress, Apoptosis and Proinflammation in Ipconazole-Induced Cytotoxicity in Human Endothelial. Antioxidants, 12(10), 1845.
- Li, Y., et al. (2018).
- Abcam. (n.d.).
- NextSDS. (n.d.). N-(2,4-DICHLOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE.
- Wang, B., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(30), 8344-8356.
- Li, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11693-11703.
- Karkee, R., & Mandal, R. (2023). IN VITRO EVALUATION OF DIFFERENT CHEMICAL FUNGICIDES FOR THE CONTROL OF Rhizoctonia solani KUHN. Journal of Plant Protection Society, 8, 108-114.
- Li, Y., et al. (2021). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 26(13), 3894.
- Orozco-Castaño, F. J., & Guy, R. K. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 32(8), 1638-1648.
- Chen, Y., et al. (2021). 4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a Novel Peripherally Restricted Cannabinoid-1 Receptor Antagonist with Significant Weight-Loss Efficacy in Diet-Induced Obese Mice. Journal of Medicinal Chemistry, 64(22), 16753-16773.
- Gisslen, T., et al. (2023, March 5). Pyrazole-Enriched Cationic Nanoparticles Induced Early- and Late-Stage Apoptosis in Neuroblastoma Cells at Sub-Micromolar Concentrations. International Journal of Molecular Sciences, 24(5), 4945.
- AERU. (2025, August 5). N-(2-(3-hydroxy-1,3-dimethyl-butyl)thiophen-3-yl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (Ref: 753-A-OH).
- Wagner, E. D., et al. (2014). Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated With Amine-Based Carbon Capture and Storage. Environmental Science & Technology, 48(14), 8203-8211.
- Pokhodylo, N., et al. (2022). Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. European Journal of Medicinal Chemistry, 243, 114633.
- ResearchGate. (2022, October 3). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity.
Sources
- 1. Chlorothalonil: An Effective Solution In The Control Of Fungal Disease – Kingelong Việt Nam [kingelong.com.vn]
- 2. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorothalonil Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 6. Review Article: Chlorothalonil and Cancer: A Comprehensive Overview | Asian Pacific Journal of Environment and Cancer [waocp.com]
- 7. Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Genotoxicity of commercial fungicide Cabrio Plus on human cell - PMC [pmc.ncbi.nlm.nih.gov]
Validation of In Silico Molecular Docking Models for N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide: A Comprehensive Comparison Guide
Target Audience: Researchers, computational chemists, and drug/agrochemical development professionals.
Introduction
The compound N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide belongs to the pyrazolecarboxamide chemical class, a highly privileged scaffold widely recognized for its potent activity as a Succinate Dehydrogenase Inhibitor (SDHI)[1]. Molecules in this class act by competitively binding to the ubiquinone-binding site (Q-site) of mitochondrial Complex II (Succinate Dehydrogenase, SDH), thereby halting cellular respiration.
For researchers optimizing the 1-ethyl and 2,3-dichlorophenyl moieties for enhanced target affinity, in silico molecular docking is the first critical step. However, a computational pose is merely a hypothesis until it is rigorously validated. This guide objectively compares leading molecular docking platforms for modeling pyrazolecarboxamides and provides a self-validating experimental protocol to bridge the gap between computational predictions and in vitro reality.
The Biological Target & Mechanism of Action
Succinate Dehydrogenase (SDH) is a unique membrane-bound enzyme complex that links the tricarboxylic acid (TCA) cycle with the electron transport chain. It couples the oxidation of succinate to fumarate with the reduction of ubiquinone to ubiquinol.
The Q-site of SDH is highly conserved, featuring critical Tyrosine and Tryptophan residues that form essential hydrogen bonds with the carboxamide oxygen and nitrogen of SDHIs. The highly lipophilic 2,3-dichlorophenyl ring occupies the hydrophobic pocket normally reserved for the isoprenoid tail of ubiquinone.
Caption: Electron transfer pathway in SDH and competitive inhibition at the Q-site by the pyrazolecarboxamide.
Objective Comparison of Molecular Docking Platforms
When docking a halogenated, flexible molecule like N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, the choice of docking algorithm profoundly dictates the accuracy of the predicted binding pose. Below is an objective comparison of three industry-standard platforms: AutoDock Vina , Schrödinger Glide , and CCDC GOLD .
Performance Comparison for Pyrazolecarboxamides
| Docking Platform | Algorithm & Scoring Function | Pose Accuracy (RMSD < 2.0 Å) | Computational Cost | Best Use Case for SDHIs |
| AutoDock Vina | Iterated Local Search / Empirical Scoring [2] | ~72% | Low | High-throughput virtual screening (HTVS) of large pyrazole libraries. |
| Schrödinger Glide (XP) | Systematic Search / OPLS-AA + Empirical [3] | ~89% | High | Lead optimization; accurately penalizing desolvation of the 2,3-dichloro ring. |
| CCDC GOLD | Genetic Algorithm / ChemScore & GoldScore | ~84% | Medium | Induced-fit scenarios where Q-site sidechains (e.g., Tyrosine) exhibit high flexibility. |
| Estimated accuracy based on retrospective redocking of co-crystallized SDHI-Complex II structures. |
Expert Insight: The Causality of Scoring Failures
Why do some algorithms fail with this specific compound? The 2,3-dichlorophenyl group is bulky and highly electron-withdrawing. Rigid-receptor docking (often the default in Vina) frequently underestimates the binding affinity because it cannot accommodate the slight outward shift of the Q-site's hydrophobic wall required to house the chlorine atoms. Schrödinger Glide (Extra Precision - XP) excels here because its scoring function explicitly incorporates a model for hydrophobic enclosure and penalizes the desolvation of polar groups, which is critical for accurately scoring the central carboxamide linker [4].
Experimental Validation Protocol (The Self-Validating System)
To ensure scientific integrity, computational models must be anchored by orthogonal in vitro data. A self-validating system requires two independent assays: one measuring direct physical binding kinetics (SPR) and one measuring functional enzymatic blockade (DCPIP assay).
Caption: Self-validating workflow integrating in silico docking with orthogonal in vitro functional and kinetic assays.
Step-by-Step Methodology
Phase 1: In Silico Preparation & Execution
-
Protein Preparation: Retrieve a high-resolution crystal structure of SDH (e.g., from Sus scrofa or Botrytis cinerea, depending on your target organism). Use protein preparation wizards to assign correct protonation states at pH 7.4. Crucial: Ensure the Q-site Tyrosine is protonated to act as a hydrogen bond donor to the carboxamide oxygen.
-
Ligand Preparation: Generate the 3D conformation of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. Minimize the energy using an OPLS4 or MMFF94 force field.
-
Grid Generation & Docking: Center the docking grid on the co-crystallized ubiquinone. Execute docking using Glide XP or GOLD, allowing full flexibility for the 1-ethyl group and the carboxamide dihedral angle.
Phase 2: Surface Plasmon Resonance (SPR) Binding Assay
Causality: SPR is required because it separates binding affinity ( Kd ) from functional inhibition, revealing if a poor IC50 is due to lack of binding or inability to block electron transfer.
-
Immobilization: Immobilize purified SDH complex onto a CM5 sensor chip via standard amine coupling (target ~3000 RU).
-
Analyte Injection: Inject serial dilutions (e.g., 0.1 µM to 10 µM) of the synthesized pyrazolecarboxamide in a running buffer containing 1% DMSO to maintain compound solubility.
-
Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association ( kon ) and dissociation ( koff ) rates, calculating the Kd .
Phase 3: Functional SDH Inhibition (DCPIP Assay)
Causality: The DCPIP (2,6-dichlorophenolindophenol) reduction assay measures the actual disruption of the electron transport chain.
-
Reaction Mixture: Prepare a buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate, 50 µM DCPIP, and isolated mitochondrial fractions containing SDH.
-
Inhibitor Incubation: Add the pyrazolecarboxamide at varying concentrations and incubate for 10 minutes at 25°C.
-
Measurement: Initiate the reaction by adding 50 µM ubiquinone-2. Monitor the decrease in absorbance at 600 nm (indicating DCPIP reduction) using a spectrophotometer. Calculate the IC50 from the dose-response curve.
Closing the Loop: Data Correlation
Once the Kd and IC50 values are obtained, they must be plotted against the predicted docking scores (e.g., GlideScore ΔG ).
-
High Docking Score + High Kd (Poor Binding): Indicates the docking model failed to account for a desolvation penalty or a steric clash with the 2,3-dichloro moiety. The model must be refined by introducing receptor flexibility (Induced-Fit Docking).
-
Low Kd (Strong Binding) + High IC50 (Poor Inhibition): Indicates the compound binds to the target but outside the critical electron-transfer bottleneck of the Q-site. The grid box parameters must be re-evaluated.
By strictly adhering to this self-validating loop, researchers can confidently transition N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide from an in silico concept to a validated lead compound.
References
-
Avenot, H. F., & Michailides, T. J. (2013). A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. Plant Disease, 97(8), 1014-1025. Available at:[Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Available at: [Link]
-
Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749. Available at:[Link]
-
Halgren, T. A., Murphy, R. B., Friesner, R. A., Beard, H. S., Frye, L. L., Pollard, W. T., & Banks, J. L. (2004). Glide: a new approach for rapid, accurate docking and scoring. 2. Enrichment factors in database screening. Journal of Medicinal Chemistry, 47(7), 1750-1759. Available at:[Link]
A Senior Application Scientist's Guide to Cross-Reactivity in Immunoassays for N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
This guide provides an in-depth, objective comparison of immunoassay performance when challenged with potential cross-reactants for the target analyte, N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the critical reasoning behind experimental design, ensuring a robust and self-validating system for assessing assay specificity.
The Imperative of Specificity: Understanding Cross-Reactivity
Immunoassays are powerful tools prized for their sensitivity and high-throughput capabilities. However, their reliability hinges on one critical parameter: specificity . For small molecules (haptens) like our target analyte, which belongs to the pyrazole carboxamide class of compounds often used as fungicides or pharmaceuticals, the risk of cross-reactivity is a significant concern.[1][2][3][4]
Cross-reactivity occurs when the assay's antibody binds to molecules other than the intended analyte. These interfering compounds are typically structurally similar to the target analyte.[5] This unwanted binding can lead to an overestimation of the analyte's concentration, producing false-positive results that can compromise research, safety assessments, and clinical decisions.[5] Therefore, a rigorous cross-reactivity study is not merely a validation step but a fundamental requirement for any reliable immunoassay.
The chosen method for this analysis is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This format is ideal for quantifying small molecules.[6][7] In a competitive ELISA, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites.[6] The resulting signal is inversely proportional to the concentration of the analyte in the sample. This competitive dynamic makes it an excellent system for precisely measuring how well related compounds can "outcompete" the target analyte, thereby quantifying their cross-reactivity.
Designing a Robust Cross-Reactivity Study
A scientifically sound cross-reactivity study is built on a logical selection of challenging compounds and a meticulously executed protocol.
Pillar 1: The Rationale for Selecting Cross-Reactants
To rigorously test the specificity of an antibody against N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide (Analyte A), we must select compounds that probe the antibody's recognition of key structural features. The selection should not be random but based on a systematic exploration of the analyte's structure-activity relationship (SAR).[1][8]
For this guide, we have designed three potential cross-reactants (PXR-1, PXR-2, and PXR-3) with specific modifications to challenge the antibody:
-
Analyte A (Target): N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
-
PXR-1 (Isomeric Challenge): N-(3,4 -dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
-
Rationale: This isomer tests the antibody's ability to recognize the specific substitution pattern on the dichlorophenyl ring. A high cross-reactivity would indicate the antibody binds to the dichlorophenyl moiety but is insensitive to the precise location of the chlorine atoms.
-
-
PXR-2 (Alkyl Chain Challenge): N-(2,3-dichlorophenyl)-1-propyl -1H-pyrazole-3-carboxamide
-
Rationale: By extending the N-alkyl chain from ethyl to propyl, we test the specificity of the antibody's binding pocket for the pyrazole portion of the molecule.
-
-
PXR-3 (Core Structure Challenge): N-(2,3-dichlorophenyl)-1H-pyrazole-3-carboxamide
-
Rationale: This compound lacks the N-ethyl group entirely. It tests the critical contribution of this alkyl group to the antibody binding epitope. A low cross-reactivity would suggest the ethyl group is a key part of the structure recognized by the antibody.
-
Pillar 2: The Experimental Workflow - A Self-Validating System
The protocol below is designed for clarity, reproducibility, and accuracy. The competitive ELISA format is employed to determine the concentration of each compound required to inhibit the maximum signal by 50% (IC50).[9]
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the IC50 values for the target analyte and potential cross-reactants and calculate their respective percent cross-reactivity.
Materials:
-
High-binding 96-well microplates
-
Target-specific polyclonal or monoclonal antibody
-
Coating antigen (e.g., Analyte A conjugated to a carrier protein like BSA)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)
-
Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Stock solutions of Analyte A, PXR-1, PXR-2, and PXR-3 (1 mg/mL in DMSO)
-
Microplate reader
Workflow Diagram:
Sources
- 1. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and immunosuppressant activity of pyrazole carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
The handling of specialized small-molecule intermediates, such as N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide , requires a rigorous, scientifically grounded approach to laboratory safety. As a halogenated pyrazole carboxamide, this compound possesses structural alerts—specifically the highly lipophilic 2,3-dichloroaniline moiety—that significantly enhance its potential for dermal penetration and systemic absorption, especially when formulated in carrier solvents like dimethyl sulfoxide (DMSO) [1].
To ensure absolute operational safety and build a self-validating culture of hazard mitigation, this guide provides a comprehensive Standard Operating Procedure (SOP) for the personal protective equipment (PPE), handling, and disposal of this compound.
Physicochemical Hazard Profile & Risk Assessment
Before selecting PPE, we must understand the causality behind the hazard. The ethyl and dichlorophenyl groups confer high lipophilicity (high LogP), meaning the compound easily partitions into lipid bilayers. While the dry powder poses an inhalation and mucosal irritation risk, the primary acute danger arises during solubilization. Carrier solvents (DMSO, DMF) act as penetration enhancers, capable of transporting the dissolved molecule directly through compromised epidermal barriers and standard latex gloves[2].
Table 1: Anticipated Hazard Classification & Structural Rationale
| Hazard Class | GHS Category | Signal Word | Structural Rationale / Causality |
| Skin Irritation | Category 2 (H315) | Warning | Lipophilic halogenated ring disrupts epidermal lipid matrices, leading to localized inflammation. |
| Eye Irritation | Category 2A (H319) | Warning | Pyrazole nitrogen and carboxamide oxygen act as hydrogen-bond acceptors, irritating corneal mucosa. |
| STOT (Single Exposure) | Category 3 (H335) | Warning | Micro-particulate aerosolization of the dry powder causes mechanical and chemical respiratory irritation. |
| Aquatic Toxicity | Acute 1 (H400) | Warning | Halogenated aromatics resist rapid biodegradation, leading to acute toxicity in aquatic ecosystems. |
Mandatory Personal Protective Equipment (PPE) Matrix
Based on guidelines from the Occupational Safety and Health Administration (OSHA) [3] and Prudent Practices in the Laboratory[2], the following PPE matrix is mandatory. We do not rely on single barriers; every protective layer is chosen based on chemical compatibility.
-
Hand Protection (Double-Gloving System):
-
Inner Glove: Standard 4-mil nitrile.
-
Outer Glove: Extended-cuff 8-mil chemical-resistant nitrile.
-
Causality: Latex is strictly prohibited. Latex is highly permeable to non-polar organic solvents. If a DMSO stock solution spills on the hands, the outer nitrile glove provides a temporary barrier (approx. 5–10 minutes breakthrough time), allowing the operator to safely doff the contaminated outer layer before the solvent reaches the inner glove.
-
-
Eye & Face Protection:
-
ANSI Z87.1 compliant chemical splash goggles are mandatory.
-
Causality: Safety glasses with side shields are insufficient because they do not form a seal against the face, leaving the eyes vulnerable to micro-aerosolized powder or capillary-action solvent splashes.
-
-
Body Protection:
-
A flame-resistant, fluid-resistant lab coat (e.g., Nomex or a disposable Tyvek over-garment) with knit cuffs.
-
Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces and allow the outer glove to be pulled securely over the sleeve, eliminating exposed skin at the wrist.
-
-
Respiratory Protection:
-
An N95 or P100 particulate respirator is required if the powder is handled outside of a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood.
-
Operational Workflow & Handling Protocol
To guarantee scientific integrity and operator safety, the following step-by-step methodology utilizes a Closed-System Tare-Weigh Method . This protocol is a self-validating system: it mathematically verifies the mass of the chemical without ever exposing the open powder to ambient laboratory air currents.
Step 1: Environmental Isolation & Setup
-
Verify that the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm).
-
Causality: Maintaining optimal face velocity prevents turbulent vortexes that could eject micro-particulates of the pyrazole-3-carboxamide into the operator's breathing zone.
-
Line the work surface with a disposable, absorbent, plastic-backed bench pad.
Step 2: The Closed-System Tare-Weigh Method
-
Place an empty, capped amber glass vial on the analytical balance (located outside the hood). Tare the balance to zero.
-
Transfer the tared, capped vial into the chemical fume hood.
-
Open the vial only inside the hood. Dispense the required mass of N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide powder using a static-free, anti-magnetic spatuala.
-
Cap the vial tightly before removing your hands from the hood.
-
Decontaminate the exterior of the sealed vial with a 70% ethanol wipe.
-
Return the sealed vial to the analytical balance and record the final mass.
Step 3: Solubilization & Aliquoting
-
Return the sealed vial to the fume hood.
-
Introduce the carrier solvent (e.g., DMSO) using a positive-displacement pipette to prevent solvent vapor from altering the dispensed volume.
-
Vortex until completely dissolved. Label the vial with the chemical name, concentration, date, and GHS hazard symbols.
Hazard Mitigation & Spill Response Visualization
The following logic tree dictates the immediate operational decisions required when handling this compound, ensuring that every physical state and potential failure point has a pre-defined, safe resolution.
Workflow for the safe handling and spill response of halogenated pyrazole carboxamides.
Decontamination and Disposal Plan
Because this molecule contains a dichlorophenyl group, it must be segregated from general organic waste to prevent the generation of toxic dioxins during low-temperature incineration.
Spill Decontamination:
-
Powder Spills: Do not sweep. Cover the powder with absorbent paper towels lightly dampened with 70% ethanol to prevent aerosolization. Carefully gather the towels and place them in a hazardous waste bag.
-
Solution Spills: Apply a commercial universal absorbent (e.g., vermiculite or diatomaceous earth) to the spill.
-
Surface Cleaning: Because the compound is lipophilic, aqueous cleaners alone are ineffective. Wipe the area first with 70% isopropanol or ethanol to dissolve residual chemical, followed by a thorough wash with a laboratory-grade surfactant (e.g., Alconox) and water.
Waste Disposal Logistics:
-
Segregation: All liquid waste containing this compound must be collected in a designated, chemically compatible high-density polyethylene (HDPE) carboy.
-
Labeling: The waste container must be strictly labeled as "Hazardous Chemical Waste - Halogenated Organics" .
-
Destruction: Do not pour down the drain. Halogenated waste requires specialized high-temperature incineration (>1000°C) by a certified environmental disposal contractor to ensure complete molecular destruction and prevent environmental aquatic toxicity [2].
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Center for Biotechnology Information (NCBI), National Academies Press. Available at:[Link]
-
Personal Protective Equipment - Laboratory Safety Guidance (29 CFR 1910.132). Occupational Safety and Health Administration (OSHA). Available at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
